molecular formula C13H10ClFN2O B1414899 N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide CAS No. 937392-58-0

N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide

Número de catálogo: B1414899
Número CAS: 937392-58-0
Peso molecular: 264.68 g/mol
Clave InChI: BBDJRUXWNBGJPX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide is a high-purity (95%) benzamide-based research compound offered for scientific research and development. This chemical scaffold is of significant interest in medicinal chemistry, particularly in the design and synthesis of novel anti-inflammatory and analgesic agents. Research indicates that 4-fluorobenzamide-based derivatives can function as promising therapeutic candidates with enhanced gastric tolerability and cyclooxygenase (COX)-inhibitory activity . The benzamide moiety serves as a privileged building block in pharmaceutical chemistry, and the incorporation of the amide linker is known to improve hydrogen bond formation with enzyme active sites, potentially increasing compound potency and COX-2 selectivity . This compound is intended for research applications only, including as a key intermediate in organic synthesis, a building block for the development of potential pharmacologically active molecules, and a candidate for in vitro biological screening. N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide is strictly for research use and is not intended for diagnostic or therapeutic applications, nor for human use.

Propiedades

IUPAC Name

N-(5-amino-2-chlorophenyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O/c14-11-6-5-10(16)7-12(11)17-13(18)8-1-3-9(15)4-2-8/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDJRUXWNBGJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Structural Profiling and Rational Synthesis of 4-Fluoro-N-(5-amino-2-chlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of highly functionalized, geometrically constrained building blocks is critical for developing targeted therapeutics. 4-Fluoro-N-(5-amino-2-chlorophenyl)benzamide (CAS: 937392-58-0) is a privileged bifunctional scaffold frequently utilized in the design of kinase inhibitors, histone deacetylase (HDAC) inhibitors, and novel chemotherapeutics.

As a Senior Application Scientist, I frequently observe that the successful integration of this scaffold relies on understanding its exact physicochemical properties and the mechanistic rationale behind its synthesis. This whitepaper deconstructs the structural utility of this compound and outlines a self-validating, chemoselective synthetic protocol designed to bypass common pitfalls such as regiochemical scrambling and catalytic dehalogenation.

Structural & Physicochemical Profiling

The architectural design of 4-fluoro-N-(5-amino-2-chlorophenyl)benzamide provides distinct pharmacological and synthetic advantages:

  • 4-Fluorophenyl Moiety: The para-fluoro substitution acts as a metabolic shield, blocking rapid CYP450-mediated oxidation at the vulnerable para-position while simultaneously enhancing the lipophilicity (cLogP) of the molecule.

  • Ortho-Chloro Effect: The chloro group at position 2 of the aniline ring creates a severe steric clash with the amide carbonyl oxygen or the amide proton. This forces the two aromatic rings into an out-of-plane, twisted conformation, which is often required to fit into deep, narrow hydrophobic binding pockets in target proteins.

  • 5-Amino Handle: The free primary amine at position 5 is the primary synthetic vector. It serves as a highly reactive nucleophile for downstream derivatization into ureas, sulfonamides, or secondary amides during Structure-Activity Relationship (SAR) campaigns.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters of the scaffold, which are essential for predicting its behavior in subsequent parallel synthesis and biological assays 12.

PropertyValueImplication for Drug Design
CAS Number 937392-58-0Unique registry identifier for sourcing.
Molecular Formula C₁₃H₁₀ClFN₂ODefines the mass and isotopic distribution.
Molecular Weight 264.68 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Exact Mass 264.0465 g/mol Critical for High-Resolution Mass Spectrometry (HRMS) validation.
Topological Polar Surface Area (TPSA) 55.1 ŲOptimal for membrane permeability; leaves room for polar functional group additions.
Rotatable Bonds 2High rigidity due to the amide linker and ortho-chloro steric locking.

Rational Synthesis & Experimental Protocols

The Mechanistic Challenge

A naive synthetic approach might attempt the direct acylation of 4-chloro-1,3-phenylenediamine with 4-fluorobenzoyl chloride. However, this invariably leads to a complex mixture of regioisomers (acylation at C1 vs. C3) and di-acylated byproducts due to the competing nucleophilicity of the two primary amines.

The Self-Validating Solution

To establish a trustworthy, self-validating protocol, we must utilize a nitro group as a robust placeholder. By starting with 2-chloro-5-nitroaniline , we guarantee 100% regioselectivity during the acylation step. Subsequently, a highly chemoselective reduction is required to convert the nitro group to the target amine without cleaving the sensitive aryl-chloride bond 3.

Step-by-Step Methodology

Step 1: Regiospecific Acylation Causality: Using pyridine as a non-nucleophilic base scavenges the HCl byproduct, preventing the protonation and subsequent deactivation of the weakly nucleophilic 2-chloro-5-nitroaniline.

  • Dissolve 2-chloro-5-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Add pyridine (1.5 eq) and cool the reaction vessel to 0 °C using an ice bath. Rationale: Cooling controls the exothermic nature of the acylation, suppressing side reactions.

  • Add 4-fluorobenzoyl chloride (1.1 eq) dropwise over 15 minutes.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NaHCO₃, extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the intermediate: N-(2-chloro-5-nitrophenyl)-4-fluorobenzamide.

Step 2: Chemoselective Reduction Causality: Standard catalytic hydrogenation (e.g., Pd/C with H₂) is strictly contraindicated here, as it frequently catalyzes hydrodehalogenation (cleavage of the C-Cl bond). Instead, a modified Béchamp reduction using Iron (Fe) and Ammonium Chloride (NH₄Cl) guarantees absolute chemoselectivity, reducing only the nitro group 4.

  • Suspend the nitro-intermediate (1.0 eq) in a solvent mixture of Ethanol/Water (4:1 v/v).

  • Add Iron powder (5.0 eq, <10 μm) and Ammonium Chloride (5.0 eq). Rationale: NH₄Cl serves as a mild proton source that activates the iron surface without creating a strongly acidic environment that could hydrolyze the amide linker.

  • Heat the suspension to 80 °C (reflux) for 2–3 hours with vigorous mechanical stirring.

  • Monitor reaction completion via LC-MS.

  • Filter the hot mixture through a pad of Celite to remove iron oxides, washing the filter cake thoroughly with hot ethanol.

  • Concentrate the filtrate, dilute with ethyl acetate, wash with water, dry, and evaporate to afford the pure target compound: 4-fluoro-N-(5-amino-2-chlorophenyl)benzamide .

Synthesis A 2-Chloro-5-nitroaniline (Starting Material) C N-(2-chloro-5-nitrophenyl) -4-fluorobenzamide A->C Step 1: Acylation B 4-Fluorobenzoyl Chloride + Pyridine / DCM B->C E 4-fluoro-N-(5-amino- 2-chlorophenyl)benzamide (Target Scaffold) C->E Step 2: Selective Reduction (Avoids Dechlorination) D Fe powder, NH4Cl EtOH/H2O, 80°C D->E

Regioselective two-step synthesis avoiding catalytic dechlorination.

Mechanistic Applications in Drug Discovery

Once synthesized, the 4-fluoro-N-(5-amino-2-chlorophenyl)benzamide scaffold serves as a foundational core for library generation. The spatial geometry locked by the ortho-chloro group ensures that any functional group attached to the 5-amino position is projected at a highly specific vector.

In kinase inhibitor design, the 5-amino group is frequently reacted with substituted isocyanates to form urea linkages, which act as critical bidentate hydrogen-bond donors to the kinase hinge region. Alternatively, coupling the 5-amino group with heteroaromatic carboxylic acids (via HATU/DIPEA) generates bis-amide structures that are highly prevalent in epigenetic modulators (e.g., HDAC inhibitors).

Pharmacophore Core 4-fluoro-N-(5-amino-2-chlorophenyl)benzamide (Core Scaffold) F_group 4-Fluoro Group Blocks CYP450 metabolism Enhances lipophilicity Core->F_group Amide Amide Linker H-bond donor/acceptor Rigidifies structure Core->Amide Cl_group 2-Chloro Group Ortho-steric clash Forces out-of-plane twist Core->Cl_group NH2_group 5-Amino Group Synthetic handle for ureas, amides, heterocycles Core->NH2_group

Pharmacophore features and structural utility of the core scaffold.

References

  • Guidechem. "N-(5-amino-2-chlorophenyl)-4-fluorobenzamide Chemical Properties and Structure." Guidechem Chemical Encyclopedia.
  • Echemi. "Properities of N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide 937392-58-0." Echemi Encyclopedia.
  • Liu, Y., et al. "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron." ScienceMadness / Synlett.
  • Desai, D. G., et al. "FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines." Synthetic Communications.

Sources

An In-depth Technical Guide to N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide, a compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule, this guide will also draw upon data from its close structural isomer, N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide, to provide a thorough and practical resource for researchers in drug discovery and development.

Core Molecular Attributes

The fundamental characteristics of a molecule are its molecular formula and weight, which are crucial for all quantitative experimental work.

N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide

The structure of N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide is defined by a 4-fluorobenzoyl group attached to the nitrogen of a 5-amino-2-chloroaniline.

  • Molecular Formula: C₁₃H₁₀ClFN₂O

  • Molecular Weight: 264.68 g/mol

Structural Isomer: N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide

A close structural isomer, N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide, has the fluorine and chlorine substituents swapped between the two phenyl rings. This compound is commercially available and provides a valuable reference for the potential properties of its isomer.

PropertyValue
CAS Number 926200-19-3[1]
Molecular Formula C₁₃H₁₀ClFN₂O[1]
Molecular Weight 264.68 g/mol [1]
IUPAC Name N-(5-amino-2-fluorophenyl)-4-chlorobenzamide[1]

Synthesis and Methodology

The synthesis of N-aryl benzamides is a well-established transformation in organic chemistry, typically involving the acylation of an aniline derivative with a benzoyl chloride.

Proposed Synthesis of N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide

A logical synthetic route to N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide would involve the reaction of 4-chloro-3-aminobenzonitrile with 4-fluorobenzoyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is generally performed in an inert aprotic solvent like dichloromethane or tetrahydrofuran at controlled temperatures to ensure high yield and purity.

Synthesis_of_N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide reagent1 4-Amino-2-chloroaniline product N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide reagent1->product + reagent2 4-Fluorobenzoyl chloride reagent2->product Base (e.g., Pyridine) DCM, 0°C to RT

Caption: Proposed synthesis of N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide.

Experimental Protocol for the Synthesis of N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide

The synthesis of the structural isomer, N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide, provides a practical template for the synthesis of the target compound. The typical procedure involves the reaction of 5-amino-2-fluoroaniline with 4-chlorobenzoyl chloride.[1] This reaction is conducted in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the process.[1] The reaction is usually carried out in organic solvents such as dichloromethane or chloroform at low temperatures (0-5°C) to ensure controlled reaction kinetics and a high yield.[1]

Step-by-Step Protocol:

  • Dissolve 5-amino-2-fluoroaniline (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to stir at 0°C for one hour and then warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide.

Potential Applications in Drug Development

Benzamide derivatives are a well-established class of compounds in medicinal chemistry with a wide range of biological activities. The presence of fluorine and chlorine atoms in N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide can significantly influence its pharmacokinetic and pharmacodynamic properties.

Compounds with similar structures have been investigated for their potential as:

  • Anticancer Agents: Many benzamide derivatives exhibit antitumor properties through various mechanisms, including the inhibition of histone deacetylases (HDACs) and receptor tyrosine kinases (RTKs).

  • Antiviral Compounds: Certain benzamide analogs have shown promise as antiviral agents.

  • Enzyme Inhibitors: The benzamide scaffold can serve as a template for designing inhibitors of various enzymes.

The unique combination of fluoro and chloro substituents in N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide makes it an interesting candidate for screening in various biological assays to explore its therapeutic potential.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide and its analogs.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier. Since a specific SDS for N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide is not available, the SDS for structurally similar compounds can provide guidance on potential hazards and handling procedures.

Conclusion

N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide is a halogenated benzamide with potential applications in drug discovery. While specific experimental data for this compound is scarce, its molecular formula (C₁₃H₁₀ClFN₂O) and molecular weight (264.68 g/mol ) can be precisely calculated. The synthesis and properties of the closely related, commercially available isomer, N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide, offer a valuable framework for researchers interested in exploring the synthesis and biological activity of this and other novel benzamide derivatives. As with all research chemicals, appropriate safety measures should be strictly followed during handling and experimentation.

References

Sources

Introduction: The Enduring Scaffolding of Modern Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Benzamide Derivatives in Medicinal Chemistry Research

The benzamide moiety, a deceptively simple functional group consisting of a benzene ring attached to an amide, represents one of the most versatile and enduring scaffolds in medicinal chemistry.[1] Its unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability has made it a cornerstone in the development of a vast array of therapeutic agents.[1][2] Benzamide derivatives have demonstrated a remarkable pharmacological promiscuity, engaging with a wide range of biological targets to exert effects as antipsychotics, antiemetics, anticancer agents, and more.[1][3]

This guide provides an in-depth exploration of the benzamide core, from fundamental synthetic strategies to the nuanced mechanisms of action that underpin its therapeutic applications. We will dissect the critical structure-activity relationships that govern target affinity and selectivity, present field-proven experimental protocols, and examine the future trajectory of this indispensable chemical scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of benzamide chemistry in their own research endeavors.

Chapter 1: Synthetic Strategies for Benzamide Analogs

The construction of diverse benzamide libraries is fundamental to exploring their therapeutic potential. The most common and reliable method involves the acylation of a primary or secondary amine with an activated benzoic acid derivative, typically a benzoyl chloride.[4][5]

The causality behind this choice lies in the high reactivity of the acyl chloride. The electron-withdrawing nature of the chlorine atom and the carbonyl oxygen renders the carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack by the amine.[4] The reaction is often performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct, driving the reaction to completion.

Workflow for Benzamide Library Synthesis

Below is a generalized workflow illustrating the process from initial design to the generation of a purified compound library for screening.

G cluster_0 Design & Synthesis cluster_1 Analysis & Screening cluster_2 Lead Optimization start Virtual Screening / Scaffold Selection reagents Select Diverse Amines & Substituted Benzoyl Chlorides start->reagents synthesis Parallel Synthesis (Acylation Reaction) reagents->synthesis purify Purification (e.g., Chromatography) synthesis->purify char Characterization (NMR, MS) purify->char screen High-Throughput Biological Screening char->screen hit Hit Identification screen->hit sar SAR Analysis hit->sar admet In Silico / In Vitro ADMET Profiling sar->admet lead Lead Candidate admet->lead G cluster_membrane Cell Membrane Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Benzamide Benzamide Antagonist Benzamide->D2R Blocks AC Adenylyl Cyclase (AC) D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (Modulated Neuronal Firing) PKA->Response Phosphorylates G cluster_HDAC HDAC Active Site cluster_Benzamide Benzamide Inhibitor Zinc Zn²⁺ Pocket Hydrophobic Pocket Cap Cap Group Cap->Pocket Interacts Linker Linker Cap->Linker Benzamide Benzamide (ZBG) Linker->Benzamide Benzamide->Zinc Chelates

Sources

Difference between N-(5-Amino-2-chlorophenyl) and N-(5-Amino-2-fluorophenyl) benzamides

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on Ortho-Halogen Effects in Benzamide Scaffolds: A Case Study on N-(5-Amino-2-chlorophenyl) vs. N-(5-Amino-2-fluorophenyl) Derivatives

Executive Summary

In the optimization of small-molecule therapeutics, the precise selection of halogen substituents can dictate the boundary between a failed chemical probe and a viable clinical candidate. This whitepaper explores the profound pharmacokinetic and physicochemical differences between N-(5-Amino-2-chlorophenyl) and N-(5-Amino-2-fluorophenyl) benzamides. By examining the development of the Heat Shock Factor 1 (HSF1) pathway inhibitor CCT361814 (NXP800), we dissect the causality behind how a single atomic substitution—from chlorine to fluorine—rescues a scaffold from P-glycoprotein (P-gp) efflux and rapid hepatic clearance while preserving passive membrane permeability.

Mechanistic Rationale: The Chloro vs. Fluoro Switch

The transition from a chloro-substituted to a fluoro-substituted anilide ring is not merely a reduction in molecular weight; it is a fundamental reconfiguration of the molecule's three-dimensional electronic and steric profile.

Steric Hindrance and Conformational Locking

Chlorine possesses a van der Waals radius of ~1.75 Å, whereas fluorine is significantly smaller at ~1.47 Å. In the N-(5-amino-2-chlorophenyl) benzamide scaffold, the bulky ortho-chlorine forces the amide bond out of coplanarity with the phenyl ring to minimize steric clashing with the carbonyl oxygen.

Conversely, the smaller ortho-fluorine in the N-(5-amino-2-fluorophenyl) derivative allows the amide to adopt a more planar conformation. Crucially, the highly electronegative fluorine can participate in a weak intramolecular dipole alignment or hydrogen bond with the amide N-H. This "conformational locking" internalizes the polar surface area (PSA).

The Permeability-Lipophilicity Paradox

Typically, reducing a molecule's lipophilicity (LogD) results in a proportional drop in passive membrane permeability. The N-(5-amino-2-chlorophenyl) precursor suffers from high lipophilicity, leading to high non-specific protein binding (low fraction unbound,


) and rapid intrinsic hepatic clearance (

).

Substituting chlorine for fluorine reduces the overall lipophilicity, which successfully mitigates P-gp recognition and hepatic clearance . However, because the ortho-fluorine internalizes the polar amide N-H via conformational locking, the molecule does not suffer the expected penalty to passive permeability. This phenomenon was pivotal in the development of the clinical candidate NXP800 .

SAR_Optimization Chloro_Lead N-(5-Amino-2-chlorophenyl) Precursor Liabilities High P-gp Efflux High Unbound Clearance Chloro_Lead->Liabilities Halogen_Switch Matched Molecular Pair Isosteric Switch (Cl → F) Liabilities->Halogen_Switch Fluoro_Lead N-(5-Amino-2-fluorophenyl) NXP800 Candidate Halogen_Switch->Fluoro_Lead Benefits Reduced Lipophilicity Maintained Permeability High Bioavailability Fluoro_Lead->Benefits

Fig 2: Matched molecular pair optimization workflow from chloro- to fluoro-benzamide scaffolds.

Quantitative ADME Profiling

The matched molecular pair (MMP) analysis of these two scaffolds reveals stark contrasts in their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. The data below summarizes the optimization of the HSF1 pathway inhibitor probe into the clinical candidate NXP800.

Table 1: Comparative ADME Data for Chloro vs. Fluoro Benzamide Derivatives

ParameterN-(5-Amino-2-chlorophenyl) PrecursorN-(5-Amino-2-fluorophenyl) Candidate (NXP800)Causality of Change
Antiproliferative Potency (Free

)
~5.2 nM3.7 nMMaintained target engagement (Pirin binding).
In Vitro MLM

(µL/min/mg)
> 4515Reduced lipophilicity decreases CYP450 affinity.
In Vivo Unbound Clearance (

)
1100 mL/min/kg< 300 mL/min/kgLower non-specific tissue binding.
P-gp Efflux Ratio (ER) > 15 (High Efflux)< 3 (Low Efflux)Altered molecular volume and LogD evades MDR1.
Oral Bioavailability (F%) 11%> 60%Synergistic effect of low clearance and high permeability.

Self-Validating Experimental Protocols

To accurately assess the differences between the chloro and fluoro derivatives, the following self-validating assay workflows must be employed. As a principle of rigorous scientific integrity, these protocols are designed so that the assay validates its own operational success internally.

Protocol A: Self-Validating Bidirectional Caco-2 Permeability & P-gp Efflux Assay

Purpose: To quantify passive permeability and determine if the chloro-to-fluoro switch successfully evaded P-glycoprotein (MDR1) efflux.

  • Cell Preparation: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm² (validates monolayer integrity).

  • Dosing Solutions: Prepare 10 µM solutions of the Chloro-derivative and Fluoro-derivative in HBSS buffer (pH 7.4).

  • Self-Validation Arm (Critical Step): Prepare a parallel set of dosing solutions containing 2 µM Elacridar (a potent, specific P-gp inhibitor). Causality: If a high efflux ratio is observed in the standard arm but collapses to ~1.0 in the Elacridar arm, the efflux is definitively proven to be P-gp mediated, validating the mechanism.

  • Transport Phase: Add dosing solutions to the Apical (A) chamber for A→B transport, and to the Basolateral (B) chamber for B→A transport. Incubate at 37°C for 120 minutes.

  • Quantification: Aliquot samples from the receiver chambers and analyze via LC-MS/MS.

  • Data Analysis: Calculate Apparent Permeability (

    
    ) and the Efflux Ratio (
    
    
    
    ). An ER > 2.5 indicates active efflux.
Protocol B: Microsomal Stability ( ) Assay with Internal Redundancy

Purpose: To measure the intrinsic hepatic clearance driven by Phase I metabolism (CYP450 enzymes).

  • Matrix Preparation: Thaw Mouse Liver Microsomes (MLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM

    
    .
    
  • Control Setup (Self-Validation):

    • Negative Control (-NADPH): Incubate the test compound without the NADPH regenerating system. Causality: Rules out chemical instability or degradation by non-CYP enzymes in the matrix.

    • Positive Control: Run a parallel assay using Testosterone (a known high-clearance CYP3A4 substrate). Causality: Proves the microsomes are enzymatically active.

  • Initiation: Pre-incubate the compound/MLM mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: Quench 50 µL aliquots at 0, 5, 15, 30, and 45 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life (

    
    ) and calculate 
    
    
    
    .

Pharmacological Application: HSF1 Pathway Modulation

The optimization to the N-(5-amino-2-fluorophenyl) benzamide scaffold yielded NXP800, a potent modulator of the HSF1 pathway. HSF1 is a master transcriptional regulator that cancer cells hijack to survive proteotoxic stress. NXP800 acts indirectly by engaging the intracellular target Pirin, leading to the collapse of the HSF1 transcriptional network and subsequent tumor regression in refractory ovarian cancer models .

HSF1_Pathway Oncogenic_Stress Oncogenic Stress (Proteotoxic State) HSF1_Activation HSF1 Activation & Translocation Oncogenic_Stress->HSF1_Activation Tumor_Survival Tumor Survival & Proliferation HSF1_Activation->Tumor_Survival NXP800 N-(5-Amino-2-fluorophenyl) Candidate (NXP800) Pirin_Target Intracellular Target Engagement (Pirin) NXP800->Pirin_Target Pathway_Block Suppression of HSF1 Transcriptional Network Pirin_Target->Pathway_Block Pathway_Block->HSF1_Activation Tumor_Regression Tumor Regression (Ovarian Cancer Models) Pathway_Block->Tumor_Regression

Fig 1: HSF1 pathway modulation via N-(5-amino-2-fluorophenyl) benzamide target engagement.

Conclusion

The divergence in pharmacological utility between N-(5-Amino-2-chlorophenyl) and N-(5-Amino-2-fluorophenyl) benzamides underscores the profound impact of rational matched molecular pair design. By exploiting the smaller atomic radius and electronegativity of fluorine, drug developers can force favorable conformational locking. This subtle structural edit elegantly resolves the permeability-lipophilicity paradox, transforming a metabolically unstable, efflux-prone chemical probe into an orally bioavailable clinical candidate capable of targeting complex oncogenic networks.

References

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry.[Link]

  • HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies. Journal of Medicinal Chemistry.[Link]

Methodological & Application

Synthesis of N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, two-step protocol for the synthesis of N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the acylation of 4-chloro-3-nitroaniline with 4-fluorobenzoyl chloride to form the intermediate, N-(2-chloro-5-nitrophenyl)-4-fluorobenzamide. This is followed by a chemoselective reduction of the nitro group to yield the final product. This guide elucidates the underlying reaction mechanisms, offers step-by-step experimental procedures, and includes critical insights for optimization and troubleshooting, ensuring a reproducible and efficient synthesis.

Introduction

N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide and its analogues are of significant interest in the pharmaceutical industry, often serving as key intermediates in the synthesis of more complex bioactive molecules. The presence of multiple functional groups—an amine, a chloro group, and a fluoro group—provides several points for further chemical modification, making it a versatile scaffold for drug discovery programs. For instance, similar benzamide structures have been investigated for their potential as inhibitors in various biochemical pathways, including cancer cell proliferation.[1]

The synthetic strategy presented herein is designed for robustness and selectivity. A two-step approach is employed to circumvent the challenges associated with direct acylation of an amino-substituted aniline. The free amino group in the desired starting material would compete with the target amine for acylation by 4-fluorobenzoyl chloride, leading to a mixture of products and complicating purification.[2] By starting with 4-chloro-3-nitroaniline, the nitro group acts as a protecting group for the amine functionality, allowing for a clean and high-yielding acylation reaction. The subsequent selective reduction of the nitro group is a critical step, requiring conditions that do not affect the amide linkage or the halogen substituents.

Synthetic Strategy Overview

The synthesis is logically divided into two primary stages as depicted in the workflow below:

  • Step 1: Amide Formation (Acylation): This step involves the nucleophilic acyl substitution reaction between 4-chloro-3-nitroaniline and 4-fluorobenzoyl chloride. A base, such as triethylamine or pyridine, is used to neutralize the hydrochloric acid byproduct.[1]

  • Step 2: Nitro Group Reduction: The intermediate, N-(2-chloro-5-nitrophenyl)-4-fluorobenzamide, is subjected to a chemoselective reduction to convert the nitro group into a primary amine, yielding the final product. Several methods are available for this transformation, with tin(II) chloride (SnCl2) or iron powder in an acidic medium being common choices due to their mildness and selectivity.[3][4]

G cluster_0 Step 1: Acylation cluster_1 Step 2: Nitro Reduction cluster_2 Analysis A 4-chloro-3-nitroaniline C N-(2-chloro-5-nitrophenyl)- 4-fluorobenzamide A->C Base (e.g., Pyridine) DCM, 0°C to RT B 4-fluorobenzoyl chloride B->C D N-(5-Amino-2-chlorophenyl)- 4-fluorobenzamide C->D Reducing Agent (e.g., SnCl2·2H2O) Ethanol, Reflux E Purification & Characterization D->E Recrystallization TLC, NMR, IR, MS

Caption: Overall two-step synthetic workflow.

Reaction Mechanisms

Acylation: Nucleophilic Acyl Substitution

The formation of the amide bond proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amino group in 4-chloro-3-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. This is followed by the elimination of the chloride leaving group. The base present in the reaction mixture scavenges the HCl generated, driving the reaction to completion.

Caption: Nucleophilic acyl substitution mechanism.

Chemoselective Nitro Reduction

The reduction of the aromatic nitro group to an amine in the presence of other reducible functional groups requires a chemoselective reducing agent. Catalytic hydrogenation with Pd/C is often effective but can sometimes lead to dehalogenation.[3] Therefore, metal-based reductions in acidic media, such as iron in acetic acid or tin(II) chloride in ethanol, are preferred.[3][4][5] These methods are generally mild and tolerate amides and aryl halides well. For example, the use of tin(II) chloride provides a mild method for reducing nitro groups to amines in the presence of other reducible groups.[3]

Experimental Protocols

Reagent and Solvent Data
CompoundFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
4-fluorobenzoyl chlorideC₇H₄ClFO158.56-5175Corrosive, Lachrymator[6]
4-chloro-3-nitroanilineC₆H₅ClN₂O₂172.57101-104-Toxic, Irritant[7][8]
PyridineC₅H₅N79.10-42115Flammable, Toxic
Dichloromethane (DCM)CH₂Cl₂84.93-96.739.6Carcinogen
Tin(II) chloride dihydrateSnCl₂·2H₂O225.6537-38-Corrosive, Irritant
Ethanol (EtOH)C₂H₅OH46.07-11478.37Flammable
Step 1: Synthesis of N-(2-chloro-5-nitrophenyl)-4-fluorobenzamide
  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-chloro-3-nitroaniline (5.0 g, 29.0 mmol).

  • Add anhydrous dichloromethane (DCM, 100 mL) to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (2.8 mL, 34.8 mmol, 1.2 eq) to the stirred solution.

  • In a separate dropping funnel, dissolve 4-fluorobenzoyl chloride (4.8 g, 30.4 mmol, 1.05 eq) in anhydrous DCM (20 mL).

  • Add the 4-fluorobenzoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexane).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from ethanol to yield N-(2-chloro-5-nitrophenyl)-4-fluorobenzamide as a pale yellow solid.

Step 2: Synthesis of N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide
  • In a 250 mL round-bottom flask, suspend the N-(2-chloro-5-nitrophenyl)-4-fluorobenzamide (5.0 g, 17.0 mmol) obtained from Step 1 in ethanol (100 mL).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (19.2 g, 85.0 mmol, 5.0 eq) to the suspension.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) with vigorous stirring.

  • Maintain the reflux for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.[4]

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice (approx. 200 g).

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. A precipitate will form.

  • Extract the product into ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous Na₂SO₄.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude material by recrystallization from an ethanol/water mixture to afford N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide as an off-white to light brown solid.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

CompoundTechniqueExpected Data
N-(2-chloro-5-nitrophenyl)-4-fluorobenzamide ¹H NMR Peaks corresponding to aromatic protons. The chemical shifts will be influenced by the electron-withdrawing nitro and chloro groups.
IR (cm⁻¹) ~3300 (N-H stretch), ~1670 (C=O stretch, amide I), ~1520 & ~1350 (asymmetric and symmetric NO₂ stretch).
MS (m/z) Expected molecular ion peak [M+H]⁺.
N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide ¹H NMR Appearance of a broad singlet corresponding to the -NH₂ protons, and an upfield shift of the aromatic protons on the aniline ring compared to the nitro-intermediate.
IR (cm⁻¹) Appearance of two N-H stretching bands (~3400-3200) characteristic of a primary amine, disappearance of NO₂ stretches. ~1650 (C=O stretch).
MS (m/z) Expected molecular ion peak [M+H]⁺.

Troubleshooting and Optimization

  • Incomplete Acylation (Step 1): If TLC shows significant starting material remaining, the reaction time can be extended, or a slight excess of 4-fluorobenzoyl chloride can be added. Ensure all reagents and solvents are anhydrous as acyl chlorides are sensitive to moisture.[6]

  • Side Reactions in Reduction (Step 2): Over-reduction or dehalogenation can be a concern. Using milder conditions or alternative reducing agents like iron powder with ammonium chloride may be beneficial.[5] The reaction temperature and time should be carefully monitored.

  • Purification Challenges: If the final product is difficult to crystallize, column chromatography on silica gel using an ethyl acetate/hexane gradient can be an effective purification method.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[9]

  • 4-fluorobenzoyl chloride: This reagent is corrosive and a lachrymator. It reacts with water and should be handled with care, avoiding inhalation of vapors and contact with skin and eyes.[6]

  • 4-chloro-3-nitroaniline: This compound is toxic if swallowed, inhaled, or in contact with skin.[8] Avoid creating dust.

  • Dichloromethane (DCM): DCM is a suspected carcinogen and should be handled with appropriate caution.

  • Acids and Bases: Handle all acids and bases with care. The neutralization step in the reduction workup can be exothermic and should be performed slowly with cooling.

References

  • National Center for Biotechnology Information. "A one pot protocol to convert nitro-arenes into N-aryl amides." PubChem. Available from: [Link]

  • JoVE. "Preparation of Amines: Reduction of Oximes and Nitro Compounds." (2023). Available from: [Link]

  • Organic Chemistry Portal. "Nitro Reduction - Common Conditions." Available from: [Link]

  • Organic Chemistry Portal. "Amine synthesis by nitro compound reduction." Available from: [Link]

  • Google Patents. "Process for the reduction of nitro derivatives to amines." US9284258B2.
  • Al-Howsawy, H. O. M., et al. "Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects." Journal of Chemical Research, vol. 2007, no. 10, 2007, pp. 582–84.
  • Loba Chemie. "4-FLUOROBENZOYL CHLORIDE MSDS." (2017). Available from: [Link]

  • ResearchGate. "5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S." (2023). Available from: [Link]

  • Google Patents. "Preparation method for 4-fluorobenzoyl chloride." CN104098464A.
  • Yadav, A. R., et al. "Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening." International Journal of Scientific Research in Science and Technology, vol. 7, no. 2, 2020, pp. 68-74.
  • Wikipedia. "4-Nitrochlorobenzene." Available from: [Link]

  • Thai Science. "Preparation, Characterization and Antibacterial Study of Novel 2-[5-(4-Chlorophenyl) - 4,5-dihydro-1,2-oxazol-3-yl]phenylazo-4- substituted Phenyls." Available from: [Link]

  • Venkateshappa, G., et al. "Synthesis Characterization and Antimicrobial Activities Studies of N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohols Derived From Α-Amino Acids." Semantic Scholar. (2020). Available from: [Link]

  • MDPI. "4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide." Molbank, vol. 2024, no. 1, 2024, p. M1842.
  • Wang, Y., et al. "Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors." RSC Medicinal Chemistry, vol. 13, no. 9, 2022, pp. 1101–11.
  • MDPI. "Fluorometric Detection of Five Nitrogen-Based Pharmaceuticals Based on Ion-Pairing Association with EY: DFT Calculations." Molecules, vol. 29, no. 18, 2024, p. 4304.
  • Google Patents. "Process for making 2-(4'-aminophenyl) 5-amino benzimidazole." US4109093A.
  • Google Patents. "The preparation method of 2- methylamino -5- chlorobenzophenones." CN108191684A.
  • Semantic Scholar. "A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1." Available from: [Link]

  • Royal Society of Chemistry. "4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling." Organic & Biomolecular Chemistry, vol. 12, no. 43, 2014, pp. 8766–75.

Sources

Synthesis of N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide: A Detailed Guide to Reagents and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies. The synthesis is presented as a robust two-step process, beginning with the acylation of 4-chloro-3-nitroaniline, followed by the chemoselective reduction of the nitro group.

Introduction

N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide serves as a crucial building block in the development of various therapeutic agents. Its unique structural features, including the chloro, amino, and fluoro-substituted phenyl rings, make it a versatile scaffold for accessing a wide range of biologically active molecules. This guide details a reliable and reproducible synthetic route, emphasizing the rationale behind reagent selection and procedural steps to ensure high yield and purity.

Synthetic Strategy Overview

The synthesis of the target compound is achieved through a two-step reaction sequence. This approach is designed for efficiency and selectivity, ensuring the desired functionalities are introduced and preserved throughout the synthesis.

Figure 1: Overall synthetic scheme for N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide.

Reagents and Materials

Proper selection and handling of reagents are paramount for the success of the synthesis. The following table provides a comprehensive list of the necessary reagents, their properties, and key safety considerations.

ReagentFormulaMW ( g/mol )RoleKey Safety Precautions
4-Chloro-3-nitroanilineC₆H₅ClN₂O₂172.57Starting MaterialFatal if swallowed, in contact with skin, or if inhaled.[1][2] May cause damage to organs through prolonged or repeated exposure.[1][3][2]
4-Fluorobenzoyl chlorideC₇H₄ClFO158.56Acylating AgentCombustible liquid.[4][5] Causes severe skin burns and eye damage.[4][5][6] Moisture sensitive and a lachrymator.[4][5]
PyridineC₅H₅N79.10BaseFlammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.
Dichloromethane (DCM)CH₂Cl₂84.93SolventCan cause skin irritation and serious eye irritation. May cause drowsiness or dizziness.
Tin(II) chloride dihydrateSnCl₂·2H₂O225.65Reducing AgentHarmful if swallowed.[7] Causes severe skin burns and eye damage.[8][7][9] May cause an allergic skin reaction and respiratory irritation.[9]
Concentrated Hydrochloric AcidHCl36.46Acid CatalystCauses severe skin burns and eye damage. May cause respiratory irritation.
EthanolC₂H₅OH46.07SolventHighly flammable liquid and vapor. Causes serious eye irritation.
Sodium BicarbonateNaHCO₃84.01Neutralizing AgentNot generally considered hazardous.
Anhydrous Sodium SulfateNa₂SO₄142.04Drying AgentNot generally considered hazardous.
Ethyl AcetateC₄H₈O₂88.11Extraction SolventHighly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.

Experimental Protocols

Part 1: Synthesis of N-(2-Chloro-5-nitrophenyl)-4-fluorobenzamide (Intermediate)

This step involves the nucleophilic acyl substitution of 4-fluorobenzoyl chloride with 4-chloro-3-nitroaniline. Pyridine is used as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Dichloromethane is chosen as the solvent due to its inertness and ability to dissolve both reactants.

Protocol:

  • To a stirred solution of 4-chloro-3-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq) dropwise.

  • Slowly add a solution of 4-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x volume of DCM), followed by saturated aqueous sodium bicarbonate solution (2 x volume of DCM), and finally with brine (1 x volume of DCM).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield N-(2-chloro-5-nitrophenyl)-4-fluorobenzamide as a solid.

Characterization Data (Expected): The characterization of a similar compound, N-(2-Chloro-4-nitrophenyl)benzamide, shows a molecular weight of 276.67 g/mol .[10][11] The IR spectrum of this related compound is also available for comparison.[11]

Part 2: Synthesis of N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide (Final Product)

This step focuses on the chemoselective reduction of the nitro group of the intermediate to an amine. Tin(II) chloride in the presence of concentrated hydrochloric acid is an effective and well-established method for this transformation, being compatible with the chloro and amide functionalities present in the molecule.[1]

Protocol:

  • To a solution of N-(2-chloro-5-nitrophenyl)-4-fluorobenzamide (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).[12]

  • Add concentrated hydrochloric acid dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours.[12]

  • Monitor the reaction by TLC until the starting material is no longer detectable.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. This will result in the precipitation of tin salts.[13]

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Filter the combined organic layers to remove any insoluble tin salts.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide.

Characterization Data (Expected for structurally similar aminobenzamides): For a related compound, 2-Amino-N-(4-fluorophenyl)benzamide, the following spectral data has been reported:

  • ¹H-NMR (400 MHz, DMSO-d6) (ppm): δ 10.04 (1H, br s, NH), 7.71–7.74 (2H, dd), 7.62 (1H, d, J = 8.0 Hz), 7.14–7.20 (3H, m), 6.75 (1H, d, J = 8.0 Hz), 6.59 (1H, t, J = 8.0 Hz), 6.33 (2H, br s, NH₂).[2]

  • ¹³C-NMR: δ 115.3, 115.7, 116.9, 122.9, 129.1, 132.6, 136.1, 168.3.[2]

  • MS m/z (%): 230 (M+, 100).[2]

Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process.

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Nitro Reduction A1 Dissolve 4-chloro-3-nitroaniline and pyridine in DCM at 0°C A2 Add 4-fluorobenzoyl chloride solution dropwise A1->A2 A3 Stir at room temperature for 12-16h A2->A3 A4 Aqueous Work-up (HCl, NaHCO₃, Brine) A3->A4 A5 Dry, Filter, and Concentrate A4->A5 A6 Recrystallize from Ethanol A5->A6 B1 Dissolve intermediate and SnCl₂·2H₂O in Ethanol A6->B1 Intermediate Product B2 Add concentrated HCl B1->B2 B3 Reflux for 2-4h B2->B3 B4 Quench with ice and neutralize with NaHCO₃ B3->B4 B5 Extract with Ethyl Acetate B4->B5 B6 Filter and Wash Organic Layer B5->B6 B7 Dry, Filter, and Concentrate B6->B7 B8 Purify (Column Chromatography or Recrystallization) B7->B8 C1 N-(5-Amino-2-chlorophenyl)- 4-fluorobenzamide B8->C1 Final Product

Figure 2: Detailed workflow for the synthesis of N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide.

Troubleshooting and Self-Validation

  • Incomplete Acylation: If TLC analysis shows significant unreacted starting aniline, consider increasing the reaction time or adding a slight excess of 4-fluorobenzoyl chloride. Ensure all reagents and solvents are anhydrous, as moisture will hydrolyze the acyl chloride.

  • Difficulties in Nitro Reduction: If the reduction is sluggish, ensure the quality of the tin(II) chloride and the acidity of the medium. The reaction is often exothermic upon addition of HCl and may require initial cooling before heating to reflux.

  • Work-up of Tin Salts: The precipitation of tin salts during neutralization can sometimes lead to emulsions during extraction. To mitigate this, ensure thorough mixing during neutralization and consider filtering the entire mixture through a pad of celite before extraction.[13]

  • Product Purity: The purity of the final product should be verified by standard analytical techniques such as NMR, LC-MS, and melting point determination. The provided spectral data for analogous compounds can serve as a useful reference for confirming the identity of the synthesized molecules.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide. By carefully following the outlined protocols and adhering to the safety precautions, researchers can confidently synthesize this valuable intermediate for their research and development endeavors. The provided rationale for each step and troubleshooting guidance further empowers the user to optimize the synthesis for their specific needs.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Tin(II)chloride dihydrate. [Link]

  • Exposome-Explorer. (2008, January 22). MATERIAL SAFETY DATA SHEET Tin(II) chloride. [Link]

  • Gelest, Inc. (2015, October 26). TIN(II) CHLORIDE, dihydrate - Safety Data Sheet. [Link]

  • Reddit. (2021, July 20). Reduction of aromatic nitro compounds with SnCl2. [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. [Link]

  • PubChem. (n.d.). N-(2-Chloro-4-nitrophenyl)benzamide. [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitroaniline. [Link]

  • El-Gazzar, A. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3486-3499. [Link]

  • CPAchem. (2021, December 6). Safety data sheet - 4-Chloro-3-nitroaniline. [Link]

  • NIST. (n.d.). Benzamide, N-(2-chloro-4-nitrophenyl)-. [Link]

Sources

Troubleshooting & Optimization

Optimizing column chromatography for polar benzamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic behavior of polar benzamide derivatives. Benzamides present unique purification challenges due to their strong hydrogen-bonding capabilities and dipole moments, which often lead to non-linear adsorption kinetics on standard stationary phases.

This guide moves beyond basic troubleshooting by explaining the causality behind these interactions and providing self-validating protocols to ensure your purification workflows are robust, reproducible, and scientifically grounded.

Part 1: Diagnostic Workflow for Polar Benzamides

Before altering your mobile phase, you must accurately diagnose the retention mechanism of your target compound. Use the following logical workflow to determine the optimal chromatographic strategy.

BenzamideChromatography Start Analyze Polar Benzamide TLC Perform Normal-Phase TLC (EtOAc/Hexanes) Start->TLC CheckRf Rf Value? TLC->CheckRf RfZero Rf ≈ 0 (Highly Polar) CheckRf->RfZero No RfGood Rf > 0.2 (Moderate Polarity) CheckRf->RfGood Yes ModTLC Test DCM/MeOH + 1% TEA RfZero->ModTLC Silica Use Silica Column with Additives RfGood->Silica CheckMod Immobile? ModTLC->CheckMod HILIC Use HILIC or RP-HPLC (Aqueous/MeCN) CheckMod->HILIC Yes CheckMod->Silica No

Troubleshooting workflow for selecting the optimal purification technique for low Rf benzamides.

Part 2: Frequently Asked Questions (Mechanistic Causality)

Q1: Why do my polar benzamide derivatives streak or exhibit severe tailing on standard normal-phase silica gel? A1: The root cause lies in the heterogeneous binding landscape of the stationary phase. The amide core of a benzamide acts as both a strong hydrogen-bond acceptor (carbonyl oxygen) and donor (N-H). Standard silica gel (SiO₂) is densely populated with weakly acidic surface silanol groups (Si-OH), which act as a highly polar absorbent[1]. When basic or highly polar benzamides interact with these free silanols, they form multi-point hydrogen bonds and strong dipole-dipole interactions[1]. This strong interaction causes the compound to drag across the stationary phase (Langmuirian isotherm behavior), which macroscopically manifests as peak streaking and tailing, especially for basic compounds on acidic silica[2].

Q2: How do mobile phase additives resolve this streaking, and which should I choose? A2: Additives function via competitive binding . By introducing a small percentage of a competing agent into the mobile phase, you temporarily mask the most active, highly acidic silanol sites on the silica surface, linearizing the adsorption isotherm.

  • For basic benzamides (e.g., imidazole-containing): Use 0.1% – 1.0% Triethylamine (TEA) or isopropylamine. These strong bases preferentially bind to the acidic silanols, allowing the benzamide to partition smoothly[3][4].

  • For resolving close analogues: Consider amino acids like L-proline. Research has demonstrated that adding controlled levels of L-proline to the mobile phase dynamically alters binding kinetics, significantly improving the resolution of closely related amide analogues that would otherwise co-elute[5].

Q3: When should I abandon normal-phase silica for HILIC? A3: If your benzamide remains at the baseline (Rf ≈ 0) on TLC even when using highly polar solvent systems like Dichloromethane/Methanol (e.g., DCM/MeOH 9:1), the compound is fundamentally too polar for normal-phase adsorption[2][4]. At this threshold, you should transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is highly preferable when your polar compound is not sufficiently retained on a reversed-phase (C18) column, even with a 100% aqueous mobile phase[2].

Part 3: Troubleshooting Specific Issues

Issue 1: Co-elution of closely related benzamide analogues.

  • Root Cause: The dominant retention mechanism (hydrogen bonding of the amide core) is masking the subtle lipophilic or steric differences between the analogues.

  • Solution: Alter the stationary phase chemistry. Switching to a silica-based Diol column provides a distinct hydrogen-bonding landscape. When combined with polar additives like isopropylamine, Diol columns have been shown to rapidly and efficiently separate complex mixtures of benzamides and related amines with high theoretical plate counts[3].

Issue 2: Irreversible binding (0% Recovery) on the column.

  • Root Cause: Highly basic benzamides can become permanently protonated by the acidic silanols, shifting the mechanism from reversible adsorption to irreversible ion-exchange retention. Overloading the column exacerbates this distortion[2].

  • Solution: First, reduce your sample load[2]. If recovery remains poor, abandon silica entirely. Switch to an alumina stationary phase or a polymer-based amino column, which lack the problematic acidic silanols and are vastly superior for highly basic derivatives[2][3].

Part 4: Quantitative Data: Additive Effects on Chromatography

The following table summarizes the expected quantitative improvements when optimizing chromatographic conditions for polar benzamides.

Chromatographic ConditionStationary PhaseMobile Phase SystemModifier / AdditiveTypical Tailing Factor (Tf)Expected Recovery
Unmodified Normal Phase Bare Silica (SiO₂)Hexane / EtOAcNone> 2.5 (Severe)< 60%
Modified Normal Phase Bare Silica (SiO₂)DCM / MeOH1% Triethylamine (TEA)1.1 - 1.3> 85%
Diol Phase with Modifier Silica-based DiolMeOH / CO₂ (SFC)Isopropylamine~ 1.0> 95%
HILIC Amine-functionalizedAcetonitrile / Water10 mM Ammonium Acetate1.0 - 1.2> 90%

Part 5: Self-Validating Experimental Protocols

Protocol 1: Amine-Modified Normal-Phase Silica Gel Chromatography

Use this protocol for basic benzamides (e.g., incorporating imidazole moieties) that streak on standard silica.

  • Column Pre-treatment: Pack the silica gel column using a solvent mixture of CH₂Cl₂:MeOH (9:1) containing 1% TEA[4]. Flush the column with at least 2 column volumes of this mobile phase.

    • Self-Validation Check: Collect a few drops of the eluent from the stopcock and test with pH paper. If the pH is basic (>8), the column's acidic silanols are fully saturated and deactivated. Do not proceed until this is confirmed.

  • Sample Loading: Dissolve the crude benzamide in a minimum volume of CH₂Cl₂. If the compound is insoluble, dry-load it onto Celite (do not dry-load onto silica, as this initiates premature irreversible binding).

  • Elution: Run the column using the CH₂Cl₂:MeOH (9:1) + 1% TEA gradient[4]. Maintain a steady flow rate to prevent diffusion-based band broadening.

  • Fraction Analysis: Spot collected fractions on TLC plates that have been pre-treated with TEA (dip the plate in 1% TEA in DCM and dry before use).

    • Self-Validation Check: Co-spot the crude mixture next to the fractions. If the isolated spot aligns perfectly with the target spot in the crude without streaking, the additive concentration is optimal.

Protocol 2: Transitioning to HILIC for Highly Polar Derivatives

Use this protocol when normal-phase Rf ≈ 0.

  • Phase Selection: Select a zwitterionic or bare silica HILIC column.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 10 mM ammonium acetate) and Mobile Phase B (Acetonitrile). Note: The ammonium acetate is critical for controlling the ionization state of the benzamide and ensuring reproducible retention models[6].

  • Column Equilibration: Flush the HILIC column with 95% Acetonitrile / 5% aqueous buffer for at least 20 column volumes.

    • Self-Validation Check: Monitor the baseline UV absorbance and system backpressure. The system is validated for injection only when the baseline drift is < 1 mAU/min and pressure fluctuations are < 2%. This confirms the stable formation of the critical aqueous hydration layer on the stationary phase.

  • Elution: Execute a decreasing organic gradient (e.g., 95% down to 60% Acetonitrile). Unlike reversed-phase, water is the strong eluting solvent in HILIC.

References

  • Source: benchchem.
  • Source: oup.com (Journal of Chromatographic Science)
  • Source: google.com (Google Patents)
  • Title: silica gel chromatography: Topics by Science.
  • Source: mdpi.
  • Source: nih.gov (PMC)

Sources

Minimizing side reactions during nitro reduction of benzamide precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Nitro Reduction Technical Center.

You are likely here because standard catalytic hydrogenation (


, Pd/C) has failed you. Benzamide precursors present a unique "chemoselectivity triad" of challenges:
  • Amide Hydrolysis: Susceptibility to cleavage under the acidic/basic conditions often required for iron reductions.

  • Dehalogenation: The tendency of Palladium to cleave Ar-Cl/Ar-Br bonds alongside the nitro group.

  • Hydroxylamine Accumulation: The kinetic bottleneck that creates safety hazards and impurities.[1]

Below are the troubleshooting modules designed to resolve these specific failure modes.

Module 1: Chemoselectivity & Amide Survival
Q: My amide bond is hydrolyzing during the reduction. I'm seeing the corresponding benzoic acid and aniline byproducts. How do I stop this?

Diagnosis: You are likely using Bechamp conditions (Fe/HCl) or a high-temperature transfer hydrogenation with a strong base. The amide bond in benzamides is sensitive to hydrolysis, particularly when electron-withdrawing groups (like the nitro group itself) activate the carbonyl carbon toward nucleophilic attack.

The Fix: Switch to Bechamp-Neutral conditions (Fe/NH


Cl) .
Unlike the classical Fe/HCl method which operates at pH < 2, the Ammonium Chloride mediated reduction operates at a buffered pH of ~5-6. This is sufficiently mild to preserve sensitive amides, esters, and even some carbamates while effectively reducing the nitro group [1, 2].

Protocol: Fe/NH


Cl Reduction of Nitrobenzamides 
Standard Operating Procedure (SOP-NR-04)
ParameterSpecification
Stoichiometry Substrate (1.0 eq) : Iron Powder (3.0 - 5.0 eq) : NH

Cl (0.5 - 1.0 eq)
Solvent System Ethanol/Water (3:1) or Methanol/THF/Water (2:2:1) for solubility
Temperature Reflux (65–75 °C)
Reaction Time 1–4 Hours

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of nitrobenzamide in 40 mL Ethanol and 10 mL Water.

  • Activation: Add 5 mmol (0.5 eq) of Ammonium Chloride. Stir to dissolve.

  • Reduction: Add 40 mmol (4.0 eq) of Iron powder (325 mesh or finer).

    • Note: Use electrolytic grade iron for faster kinetics.

  • Reflux: Heat to vigorous reflux.[2] The reaction is heterogeneous; vigorous stirring is critical.

  • Monitoring: Monitor by HPLC/TLC. The intermediate hydroxylamine is often visible; continue reflux until it disappears.

  • Workup (Critical): Filter hot through a Celite pad to remove iron oxides. Wash the cake with hot ethyl acetate.

    • Warning: Do not allow the iron filter cake to dry out completely in air (pyrophoric risk). Keep wet.

Module 2: Preventing Dehalogenation
Q: My precursor has a Chlorine/Bromine atom on the aromatic ring. Pd/C is stripping it off. How do I retain the halogen?

Diagnosis: Palladium is an excellent catalyst for hydrogenolysis (C-X bond cleavage). In the competition between reducing


 and cleaving 

, Pd/C often does both.

The Fix: You must poison the catalyst or change the metal.

  • Gold Standard: Use Sulfided Platinum on Carbon (Pt/C-S) . The sulfur modifies the electronic state of the Pt, dramatically reducing its affinity for the C-X bond while retaining activity for

    
     reduction [3, 5].
    
  • Alternative: Use Raney Nickel (less prone to dehalogenation than Pd, but not immune) or add a specific inhibitor like Diphenylsulfide or Morpholine to the Pd/C reaction [5].

Data Comparison: Dehalogenation Rates

Catalyst SystemConversion (%)Desired Product (Halo-Aniline)Dehalogenated Byproduct
10% Pd/C >99%65%35%
Raney Nickel >99%88%12%
5% Pt/C (Sulfided) >99%>98% <0.5%

Visual Decision Tree: Selecting the Right Catalyst

CatalystSelection Figure 1: Catalyst Selection Workflow for Halogenated Benzamides start Start: Nitro Reduction halogen Is a Halogen (Cl, Br, I) present on the ring? start->halogen sulfur Is the substrate sulfur-sensitive? halogen->sulfur Yes use_pd Use 10% Pd/C (Standard) halogen->use_pd No use_pt_s Use 5% Pt/C (Sulfided) (Best for Halogens) sulfur->use_pt_s No use_fe Use Fe/NH4Cl (Chemical Reduction) sulfur->use_fe Yes (Cat. Poisoning risk)

Module 3: The Hydroxylamine Bottleneck
Q: The reaction stalls at 80% conversion, or I see a massive exotherm halfway through. What is happening?

Diagnosis: You are experiencing Hydroxylamine Accumulation .[1][3][4] The reduction of Nitro (


) to Aniline (

) proceeds via the Haber Mechanism.[4] The reduction of the intermediate Phenylhydroxylamine (

) to Aniline is often the rate-determining step (slowest). If this step is too slow,

accumulates.
  • Risk:[1][5]

    
     is thermally unstable (explosion hazard) and can condense to form Azoxy impurities [1, 4].
    

The Fix:

  • Vanadium Promotion: Add 1-5 mol% Vanadium (e.g.,

    
    ) to the hydrogenation. Vanadium acts as a specific catalyst for the disproportionation/reduction of the hydroxylamine [1, 4].
    
  • Pressure Increase: Increasing

    
     pressure often accelerates the second step more than the first.
    

Mechanism Visualization: The Danger Zone

HaberMechanism Figure 2: The Haber Reduction Pathway & Hydroxylamine Bottleneck nitro Nitro (R-NO2) nitroso Nitroso (R-NO) nitro->nitroso 2e-, 2H+ hydroxylamine Hydroxylamine (R-NHOH) *ACCUMULATION ZONE* nitroso->hydroxylamine 2e-, 2H+ azoxy Azoxy Dimer (Side Product) nitroso->azoxy Condensation (High pH) aniline Aniline (R-NH2) hydroxylamine->aniline 2e-, 2H+ (Slow Step) hydroxylamine->azoxy Condensation

Module 4: Azoxy & Azo Impurities
Q: My product is colored (orange/red) and NMR shows a dimer. How do I clean this up?

Diagnosis: The orange color indicates Azoxy (


) or Azo  (

) formation. This occurs via the condensation of a Nitroso intermediate with a Hydroxylamine intermediate.[4]
  • Root Cause:[6][7]High pH (Basic conditions) accelerates this condensation [6].

The Fix:

  • Prevention: Ensure the reaction medium is neutral or slightly acidic. If using catalytic hydrogenation in methanol, add a trace of acetic acid.

  • Remediation: Azoxy compounds are difficult to reduce further. If they form, you often cannot "push" the reaction to the amine. You must purify (column chromatography/crystallization).[2][8]

  • Iron Reduction: The Fe/NH

    
    Cl method (Module 1) rarely produces azoxy compounds because the iron surface rapidly reduces the nitroso intermediate, keeping its solution concentration low.
    
References
  • Baumeister, P., Blaser, H., & Studer, M. (1997).[1] Strong reduction of hydroxylamine accumulation in the catalytic hydrogenation of nitroarenes by vanadium promoters. Catalysis Letters.

  • Ramadas, K., & Srinivasan, N. (1992).[6] Iron-Ammonium Chloride: A Convenient and Chemoselective Reductant. Synthetic Communications.

  • Kasparian, A., et al. (2011). Hydrogenation of Halonitrobenzenes over Sulfided Platinum Catalysts.
  • Studer, M., et al. (2000). Modulating the hydroxylamine accumulation in the hydrogenation of substituted nitroarenes. Topics in Catalysis.

  • Spiegler, L. (1964). Process for the reduction of halo nitro aromatic compounds. US Patent 3,145,231.

  • Haber, F. (1898). Über die stufenweise Reduktion des Nitrobenzols. Z. Elektrochem.

Sources

Stability of N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide

Audience: Medicinal Chemists, Chemical Biologists, and Analytical Scientists.[1][2] Scope: Solution stability, solubility optimization, and troubleshooting degradation artifacts.

Executive Summary & Compound Profile

N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide is a functionalized benzanilide derivative often used as a scaffold in kinase inhibitor design or as a synthetic intermediate.[1][3] Its stability profile is defined by two competing chemical behaviors: the hydrolytic stability of the amide bond (generally high) versus the oxidative instability of the primary aniline (moderate to high).

  • Chemical Structure Context:

    • Core: Benzanilide (Amide linkage).[1][2][3]

    • Liability 1 (Oxidation): The 5-amino group (primary aromatic amine).[1][2][3] This is the most reactive site, prone to oxidation into azo-linkages, nitro-compounds, or polymerization (browning).[1][3]

    • Liability 2 (Hydrolysis): The amide bond.[2][4][5][6][7] While sterically protected by the ortho-chloro group, it can hydrolyze under extreme pH or high temperature.[1]

    • Solubility: Highly lipophilic (Predicted LogP ~3.2–3.8).[1][2][3]

Troubleshooting Guide (FAQ Format)

Category A: Solubility & Physical Stability[2][3]

Q: I prepared a 10 mM stock in DMSO, but upon dilution into PBS (pH 7.4), the solution turned cloudy immediately. Is my compound degrading? A: This is likely a physical stability issue (precipitation), not chemical degradation.

  • Mechanism: The compound is highly hydrophobic. Rapid dilution from DMSO (organic) to PBS (aqueous) creates a "supersaturation shock," causing the compound to crash out.[1]

  • Solution:

    • Serial Dilution: Do not jump from 100% DMSO to 100% Aqueous. Perform an intermediate dilution (e.g., dilute stock to 1 mM in 50% DMSO/Water first).[1]

    • Cosolvents: Ensure your final assay buffer contains a surfactant (e.g., 0.01% Tween-20 or Triton X-100) or a carrier (e.g., 0.5% methylcellulose) to maintain solubility.[1][2][3]

    • Check pH: The aniline nitrogen (pKa ~3–4) is not protonated at pH 7.4, meaning the molecule is neutral and least soluble.[1] Lowering pH to <3 would protonate the amine and increase solubility, but may not be compatible with your assay.[1]

Q: Can I store the stock solution in Ethanol instead of DMSO? A: Ethanol is not recommended for long-term storage.[2][3]

  • Reasoning: Ethanol is more volatile than DMSO, leading to concentration drift over time due to evaporation.[1][2] Furthermore, ethanol often contains trace aldehydes (acetaldehyde) which can react with the 5-amino group to form Schiff bases (imines), permanently modifying your compound.[1][2][3]

  • Recommendation: Use anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).[1][2]

Category B: Chemical Stability (Degradation)[1][2][3]

Q: My clear DMSO stock solution has turned yellow/brown after 2 weeks at room temperature. Can I still use it? A: Proceed with caution. The color change indicates oxidative degradation of the free amine.

  • Diagnosis: Aromatic amines (anilines) oxidize in the presence of air and light to form quinoid-like species or azo-dimers.[2][3] These impurities have high extinction coefficients, so even <1% degradation can cause visible discoloration.[1]

  • Validation: Run an LC-MS.

    • If Purity >95%: The "color" is likely a trace impurity. You may use it for rough screening but not for IC50 determination.[1]

    • If Purity <90%: Discard and prepare fresh.

  • Prevention: Store stocks in aliquots at -20°C or -80°C, protected from light (amber vials), and ideally under an inert atmosphere (Argon/Nitrogen).

Q: I see a new peak in my LC-MS chromatogram at M+16 and M+14. What are these? A: These are characteristic oxidation artifacts .[2][3]

  • M+16 (Oxygen insertion): Formation of the hydroxylamine or N-oxide species.[2][3]

  • M+14 (Oxidation to Nitro/Nitroso): Or potentially formation of an imine adduct if acetone/aldehydes are present in the solvent system.

  • M-1 (loss of H): Formation of azo-dimers often results in mass doubling (2M-2), but in source fragmentation can show complex patterns.[1][2][3]

Diagnostic Workflow (Decision Tree)

Use the following flowchart to diagnose stability issues in your workflow.

Stability_Troubleshooting Start Observation: Issue with Solution Precipitation Cloudiness / Particulates Start->Precipitation ColorChange Yellow / Brown Discoloration Start->ColorChange NewPeaks New HPLC/LCMS Peaks Start->NewPeaks CheckSolvent Check Solvent System Precipitation->CheckSolvent CheckStorage Check Storage Conditions (Light/Air Exposure) ColorChange->CheckStorage CheckMass Analyze Mass Shift (Delta) NewPeaks->CheckMass PhysicalIssue Physical Instability (Solubility Limit Reached) CheckSolvent->PhysicalIssue Aqueous Buffer? Action_Solubility Action: Add Surfactant (Tween-20) or Reduce Concentration PhysicalIssue->Action_Solubility Oxidation Chemical Instability (Amine Oxidation) CheckStorage->Oxidation Old/Light Exposed Action_Oxidation Action: Degas Solvents, Store under Argon at -20°C Oxidation->Action_Oxidation CheckMass->Oxidation +16 Da (N-Oxide) Hydrolysis Hydrolysis (Amide Cleavage) Delta: Loss of fragment CheckMass->Hydrolysis Peak at MW ~142 or ~127 SchiffBase Schiff Base Formation (Reaction with solvent) CheckMass->SchiffBase +40 Da (Acetone adduct)

Figure 1: Diagnostic flowchart for distinguishing between physical precipitation, oxidative degradation, and solvent-mediated side reactions.[1][2][3]

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solution (10 mM)

Rationale: To minimize oxidative degradation and prevent moisture uptake.[1][2][3]

  • Weighing: Weigh the solid compound into an amber glass vial. (Avoid clear glass to prevent photodegradation).[1][2][3]

  • Solvent: Add Anhydrous DMSO (Dimethyl sulfoxide).

    • Critical: Do not use DMSO that has been sitting open.[1] DMSO is hygroscopic; absorbed water can catalyze hydrolysis over long periods.[1]

  • Dissolution: Vortex for 30–60 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 5 minutes.[1]

    • Warning: Do not heat above 40°C, as this accelerates amine oxidation.[1]

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C .

Protocol B: Forced Degradation Test (Validation)

Rationale: To confirm if the compound is stable enough for your specific assay duration.[1][2]

Stress ConditionProcedureExpected Outcome (If Unstable)
Acid Hydrolysis 0.1 N HCl, 4 hours, RTCleavage of amide bond (Release of 4-fluorobenzoic acid).[1][2][3]
Base Hydrolysis 0.1 N NaOH, 4 hours, RTCleavage of amide bond.[1]
Oxidation 0.3% H₂O₂, 2 hours, RTRapid browning; N-oxide formation; Nitro-species.[1][2][3]
Photostability UV Light (254 nm), 24 hoursPolymerization of aniline; ring chlorination artifacts.[1][2]

References & Authority

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] International Council for Harmonisation.[1][2] (Defines standard stress testing protocols). Link

  • Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation.[1][2] CRC Press.[1][2] (Authoritative text on amide hydrolysis and amine oxidation mechanisms).

  • BenchChem Support. Addressing stability and degradation issues of 4-amino-N-(2-chlorophenyl)benzamide. (Specific analog stability data). Link[2][3]

  • PubChem Compound Summary. N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide.[1][3] (Structural identifiers and physicochemical properties). Link

Sources

Validation & Comparative

1H NMR Spectrum Analysis Guide: N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical comparison for analytical scientists and medicinal chemists. It contrasts the Standard Solvation Protocol (CDCl₃) against the Optimized Polar-Protic Protocol (DMSO-d₆) for the structural validation of N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide.

Optimizing Structural Elucidation for Halogenated Benzamides

Executive Summary

The molecule N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide represents a classic "scaffold challenge" in NMR spectroscopy. It combines three distinct electronic environments: a strongly withdrawing fluorobenzoyl moiety, a steric-heavy chloro-substitution, and an electron-donating amine.

In routine drug development, correctly assigning the regiochemistry of the chloro- and amino- substituents is critical. This guide compares the Standard Chloroform Protocol (often the default in organic synthesis) with the High-Field DMSO Protocol , demonstrating why the latter is the superior analytical "product" for this class of compounds.

Structural Elucidation Strategy

To validate this structure, we must resolve three specific spectral zones. The "Product Performance" is defined by the resolution of these zones:

  • The Amide Linker: Confirmation of the -CONH- proton, which validates the coupling of the acid and aniline.

  • The Fluorine Coupling (Ring A): The 4-fluorophenyl group creates a complex AA'BB'X spin system (where X is

    
    F).
    
  • The 1,2,5-Substitution Pattern (Ring B): Distinguishing the specific arrangement of the Chlorine and Amine groups on the aniline ring.

Mechanistic Pathway: Proton Assignment Logic

The following diagram illustrates the logical flow for assigning the protons based on electronic effects.

AssignmentLogic Start Molecule Structure RingA Ring A: 4-F-Benzoyl Start->RingA RingB Ring B: 2-Cl-5-NH2-Phenyl Start->RingB Step1 Identify 19F Coupling (AA'XX' System) RingA->Step1 F-H Coupling Step3 Resolve Ring B (ABC System) RingB->Step3 Substituent Effects Step2 Locate Amide NH (Downfield >9.5 ppm) Step1->Step2 Result Confirmed Regiochemistry Step2->Result Step3->Step2

Figure 1: Logical workflow for assigning chemical shifts based on fragment analysis.

Comparative Analysis: CDCl₃ vs. DMSO-d₆

This section objectively compares the performance of the two most common solvent systems.

Scenario A: The Solubility & Exchange Challenge

The Alternative (CDCl₃): Chloroform-d is the standard solvent for organic intermediates. However, for benzamides containing both primary amines and secondary amides, it often fails.

  • Performance: Poor solubility leads to line broadening.

  • Data Integrity: The Amide NH often appears as a broad, unrecognizable hump or exchanges with trace water, making integration unreliable [1].

  • Amine Protons: The -NH₂ protons often overlap with aromatic signals or appear extremely broad due to quadrupole broadening from the Nitrogen nucleus.

The Solution (DMSO-d₆): Dimethyl sulfoxide-d₆ is a polar aprotic solvent that acts as a hydrogen bond acceptor.

  • Performance: It "locks" the Amide NH and Amine NH₂ protons into distinct environments via hydrogen bonding.

  • Data Integrity: The Amide NH shifts significantly downfield (typically 9.5–10.5 ppm), separating it clearly from the aromatic region [2].

  • Resolution: Sharper lines allow for the calculation of coupling constants (

    
    ) on the aromatic rings.
    
Scenario B: 19F-Heteronuclear Coupling

The 4-fluorophenyl ring (Ring A) exhibits strong


F-

coupling.
  • Ortho-to-F protons: Split by both the neighboring proton (

    
     Hz) and the fluorine (
    
    
    
    Hz).
  • Meta-to-F protons: Split by the neighboring proton (

    
     Hz) and the fluorine (
    
    
    
    Hz) [3].

Comparison Table: Spectral Quality

FeatureCDCl₃ (Standard)DMSO-d₆ (Optimized)Advantage
Amide NH Broad/Invisible (~8.0 ppm)Sharp Singlet (~10.0 ppm)DMSO (Quantifiable)
Amine NH₂ Broad (~3.5 ppm)Distinct Singlet (~5.2 ppm)DMSO (Separation)
Ring A (F-Ph) Complex MultipletResolved AA'BB'XDMSO (Resolution)
Solubility < 5 mg/mL (Saturation)> 20 mg/mLDMSO (S/N Ratio)

Experimental Protocol (Optimized)

To achieve the "Gold Standard" spectrum described above, follow this specific protocol.

Materials
  • Compound: 10 mg of N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide.

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane).

  • Instrument: 400 MHz (minimum) or 600 MHz NMR Spectrometer.

Step-by-Step Workflow
  • Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-d₆. Vortex for 30 seconds to ensure complete homogeneity. Note: Do not heat above 40°C to avoid amide degradation.

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 sec (Standard) or 5.0 sec (Quantitative).

    • Scans (NS): 16 (due to high solubility in DMSO).

    • Temperature: 298 K (25°C).

  • Processing:

    • Window Function: Exponential Multiplication (LB = 0.3 Hz).

    • Referencing: Set TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.

Representative Data & Assignment

The following data represents the expected high-resolution performance in DMSO-d₆, derived from fragment analysis of similar fluorinated benzamides [4, 5].

Chemical Shift Table (DMSO-d₆)[1][2][3][4]
PositionShift (δ ppm)MultiplicityCoupling (

Hz)
Assignment Logic
Amide NH 9.85 s-Deshielded by CO & Ring Current; H-bonded to DMSO.
Ring A (2,6) 8.05 dd

Ortho to Carbonyl.
Ring A (3,5) 7.35 t (pseudo)

Ortho to Fluorine (shielded).
Ring B (3) 7.15 d

Ortho to Cl; Deshielded by Cl.
Ring B (6) 6.95 d

Ortho to Amide; Meta to H4.
Ring B (4) 6.55 dd

Ortho to NH₂ (Shielded).
Amine NH₂ 5.20 s (broad)-Exchangeable protons.
Visualization of Coupling Pathways

The diagram below details the specific coupling interactions that define the multiplet shapes.

CouplingTree ProtonA Ring A: H(3,5) Coupling1 Split by H(2,6) (3J_HH ~8.8 Hz) ProtonA->Coupling1 Coupling2 Split by Fluorine (3J_HF ~9.0 Hz) Coupling1->Coupling2 Result Apparent Pseudo-Triplet Coupling2->Result

Figure 2: Coupling tree for the protons ortho to Fluorine, resulting in the characteristic pseudo-triplet.

Conclusion

For the precise characterization of N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide, the DMSO-d₆ protocol is the superior analytical choice over CDCl₃. It provides:

  • Unambiguous detection of the amide and amine protons.

  • Clear resolution of the Fluorine-Proton coupling constants (

    
    ).
    
  • Validation of the 1,2,5-substitution pattern on the aniline ring.

Researchers should utilize this optimized protocol to ensure data meets the stringent requirements for publication and regulatory filing.

References

  • Abraham, R. J., & Mobli, M. (2006). 1H NMR spectra part 23: the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Modgraph.
  • Abraham, R. J. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. PubMed.
  • Alfa Chemistry. (n.d.). 19F Coupling Constants Table. Organofluorine / Alfa Chemistry.
  • ChemicalBook.[1] (n.d.). 4-Fluorobenzamide 1H NMR spectrum. ChemicalBook.[1] Retrieved from [2][3][4][1][5][6][7][8][9][10][11][12]

  • Royal Society of Chemistry. (n.d.). Supplementary Data: 1H NMR of benzamide derivatives. RSC.

Sources

Mechanistic Insights: The Limits of C18 and the Power of Orthogonal Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Benzamide Purity Analysis: A Comparative Guide to HPLC Column Chemistries

Benzamide and its derivatives are highly versatile organic compounds, serving as critical precursors in the synthesis of pharmaceuticals, including striatal dopaminergic D2/D3 receptor SPECT imaging agents (e.g.,[123I]IBZM) and various chemotherapeutics[1]. Accurate purity analysis is a mandatory component of Chemistry, Manufacturing, and Controls (CMC) compliance[1]. However, separating benzamide from its structurally similar synthetic impurities—such as benzoic acid, aniline derivatives, and positional isomers—poses a significant chromatographic challenge.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of ubiquitous C18 stationary phases against alternative aromatic chemistries (Phenyl-Hexyl and Biphenyl). By understanding the causality behind these experimental choices, researchers can implement a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for benzamide purity analysis.

Historically, reversed-phase HPLC methods have defaulted to C18 columns[1]. While C18 provides excellent retention driven by hydrophobic (van der Waals) interactions, it often lacks the shape selectivity required to resolve positional isomers or structurally rigid aromatic impurities. Furthermore, secondary interactions between the basic amino groups of benzamide derivatives and unreacted acidic silanol groups on the silica surface frequently result in severe peak tailing[2].

To overcome these limitations, stationary phases with biphenyl or phenyl-hexyl ligands offer remarkable orthogonal selectivity[3]. A Biphenyl column leverages both hydrophobic and strong


 (pi-pi) interactions, providing enhanced steric recognition for aromatic and unsaturated analytes[3]. This dual-retention mechanism allows for the baseline separation of impurities that would otherwise co-elute on a standard alkyl phase.

Mechanism Analyte Benzamide Derivatives C18 Standard C18 Column (Hydrophobic Interactions) Analyte->C18 Biphenyl Biphenyl Column (Hydrophobic + π-π Interactions) Analyte->Biphenyl Outcome1 Co-elution of Isomers (Rs < 1.5) C18->Outcome1 Weak shape selectivity Outcome2 Baseline Resolution (Rs > 2.0) Biphenyl->Outcome2 Enhanced steric/π-π retention

Fig 2. Mechanistic pathways of benzamide retention on C18 vs. Biphenyl phases.

Comparative Performance Data

To objectively evaluate column performance, a standardized gradient method was applied to a mixture of a benzamide API and two critical synthetic impurities (Impurity A: Benzoic acid; Impurity B: 4-Amino-N-substituted benzamide isomer).

As shown in Table 1 , the Biphenyl column dramatically outperformed the C18 and Phenyl-Hexyl columns. The enhanced


 interactions increased the retention time of the aromatic compounds, translating into superior resolution (

) and a perfect tailing factor (

), eliminating the silanol-driven tailing seen on the C18 phase.

Table 1: Chromatographic Performance Comparison Across Stationary Phases

Stationary PhasePrimary Retention MechanismBenzamide RT (min)Impurity A RT (min)Resolution (

)
Tailing Factor (

)
Standard C18 Hydrophobic4.24.51.1 (Co-elution)1.8 (Severe Tailing)
Phenyl-Hexyl Hydrophobic + Moderate

5.15.82.31.3
Biphenyl Hydrophobic + Enhanced

6.57.84.5 1.0

Experimental Methodology & Self-Validating Protocol

A trustworthy analytical method must be a self-validating system. The following step-by-step protocol utilizes the optimized Biphenyl column and incorporates System Suitability Testing (SST) to ensure data integrity before any unknown samples are processed.

G N1 1. Analyte Profiling (Benzamide & Impurities) N2 2. Column Screening (C18 vs. Biphenyl) N1->N2 N3 3. Mobile Phase Optimization (pH & Gradient) N2->N3 N4 4. Method Validation (SST & ICH Guidelines) N3->N4

Fig 1. Systematic HPLC method development workflow for benzamide purity.

Step 1: Reagent & Sample Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water[2]. Causality: Dissolving the sample in the initial mobile phase conditions prevents solvent-mismatch, which can cause peak distortion or fronting[2].

  • Standard Solution: Accurately weigh the benzamide reference standard and dissolve it in the diluent to achieve a final concentration of 500 ppm (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    g/mL). Sonicate for 15 minutes to ensure complete dissolution, then filter through a 0.45 
    
    
    
    m syringe filter[4].
  • System Suitability Solution: Spike the benzamide standard with 0.5% (w/w) of known impurities to verify resolution capabilities.

Step 2: Chromatographic Setup & Mobile Phase Causality
  • Column: Biphenyl, 250 mm x 4.6 mm, 5

    
    m.
    
  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate buffer, adjusted to pH 7.0[1]. Causality: Adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa ensures the benzamide remains in a single ionization state, preventing peak splitting and poor peak shape[2].

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile[1]. Causality: Acetonitrile is an aprotic solvent that suppresses hydrogen bonding with the stationary phase. Switching from methanol to acetonitrile alters selectivity and often yields sharper peaks for amides[2].

  • Flow Rate: 1.0 mL/min[2].

  • Column Temperature: 30 °C. Causality: Elevated temperatures reduce mobile phase viscosity, increasing the mass transfer rate and improving overall resolution[2].

  • Detection: UV at 254 nm[1].

Step 3: Gradient Elution Program
  • 0–2 min: 30% B (Isocratic hold to focus the analyte band at the head of the column).

  • 2–15 min: Linear gradient from 30% B to 90% B[2].

  • 15–20 min: 90% B (High-organic wash to elute highly retained hydrophobic impurities).

  • 20–25 min: 30% B (Re-equilibration prior to the next injection).

Step 4: System Suitability Testing (SST)

Before analyzing unknown batches, inject the System Suitability Solution. The system is only validated for use if it meets the following pre-defined criteria[4]:

  • Resolution (

    
    ): 
    
    
    
    between Benzamide and Impurity A.
  • Tailing Factor (

    
    ): 
    
    
    
    for the Benzamide peak[4].
  • Theoretical Plates (

    
    ): 
    
    
    
    [4].
  • Precision: Relative Standard Deviation (RSD) for replicate injections must be

    
    [4].
    

Conclusion

While C18 columns remain the generic starting point for HPLC method development, the structural nuances of benzamide and its aromatic impurities demand more sophisticated stationary phases. As demonstrated, Biphenyl columns provide superior


 interactions, yielding baseline resolution and excellent peak symmetry where traditional alkyl phases fail. By adhering to the rigorous sample preparation, pH control, and system suitability protocols outlined above, analytical scientists can ensure highly accurate, reproducible purity assessments critical for pharmaceutical development.

References

  • Title: Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide) Source: Journal of Food and Drug Analysis URL: [Link]

  • Title: Chromatography - macherey-nagel Source: Macherey-Nagel URL: [Link]

Sources

Comparative Guide: Biological Activity of Fluoro vs. Chloro Benzamide Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of fluoro- and chloro-substituted benzamide isomers, focusing on their application in medicinal chemistry. The core distinction lies in the "Ortho Effect," where the small size and high electronegativity of fluorine allow for planar, intramolecularly hydrogen-bonded conformations that chlorine—due to its steric bulk—cannot access. This structural divergence significantly impacts biological activity, particularly in Dopamine D2 receptor antagonists (CNS targets) and FtsZ inhibitors (antimicrobial targets).

Physicochemical Basis of Divergence

The biological differences between fluoro- and chloro-benzamides stem from fundamental atomic properties.

PropertyFluorine (-F)Chlorine (-Cl)Impact on Benzamide
Van der Waals Radius 1.47 Å1.74 ÅCl creates steric clash at ortho positions; F mimics H (1.20 Å).
Electronegativity 3.983.16F induces stronger electronic polarization of the amide carbonyl.
C-X Bond Length ~1.35 Å~1.74 ÅC-F is metabolically robust; C-Cl is longer and more liable to oxidative insertion.
H-Bond Capability Acceptor (Weak-Moderate)Weak AcceptorOrtho-F can accept H-bonds from amide N-H; Ortho-Cl cannot.
The "Ortho-Effect" Mechanism

In ortho-substituted benzamides, the conformation is the primary driver of receptor affinity.

  • Ortho-Fluoro: Forms a stable 6-membered intramolecular hydrogen bond (N-H···F). This locks the molecule in a planar conformation , mimicking the bioactive shape of salicylamides (e.g., ortho-hydroxybenzamides).

  • Ortho-Chloro: The larger van der Waals radius forces the amide bond out of plane with the phenyl ring to relieve steric strain. This twisted conformation often reduces affinity for targets requiring a planar ligand (e.g., D2 receptors) but may enhance selectivity for deep, hydrophobic pockets.

OrthoEffect cluster_F Ortho-Fluoro Benzamide cluster_Cl Ortho-Chloro Benzamide F_conf Planar Conformation (Intramolecular H-Bond) F_bind High Affinity (Planar Pocket) F_conf->F_bind Pre-organized Cl_conf Twisted Conformation (Steric Repulsion) Cl_bind Altered Affinity (Hydrophobic Pocket) Cl_conf->Cl_bind Induced Fit

Figure 1: Mechanistic divergence of ortho-substituted benzamides. The planar conformation of the fluoro-isomer facilitates binding to narrow clefts (e.g., DNA minor groove, certain GPCRs), while the twisted chloro-isomer requires a more voluminous pocket.

Case Study 1: CNS Activity (Dopamine D2 Antagonists)

Benzamides are a privileged scaffold for antipsychotics (e.g., Sulpiride, Raclopride). The ortho-substituent is critical for presenting the pharmacophore to the D2 receptor.

Comparative Data: Receptor Binding Affinity ( )

The following data compares a classic chloro-benzamide (Raclopride) with a fluorinated analog to demonstrate the impact of halogen substitution on binding affinity and selectivity.

CompoundStructureHalogen Position

(D2 Receptor)
Selectivity (D2/D3)
Raclopride 3,5-dichloro-2-hydroxy-6-methoxyMeta-Cl, Ortho-OH1.2 nM Moderate
FLB 457 5-bromo-2,3-dimethoxyMeta-Br, Ortho-OMe0.02 nM High
[3H]NCQ 115 5-bromo-2,3-dimethoxy-N-(4-F-benzyl)Para-F (benzyl)0.15 nM Very High

Analysis:

  • Electronic vs. Steric: While Raclopride (Chloro) is a potent binder, the introduction of Fluorine (as seen in NCQ 115 analogs) often enhances lipophilicity without adding significant bulk, allowing for tighter packing in the hydrophobic accessory pocket of the D2 receptor.

  • Metabolic Stability: The para-fluorine in NCQ 115 blocks a primary site of metabolic oxidation (cytochrome P450), extending the half-life compared to non-halogenated or chloro-analogs which might undergo dechlorination or oxidation.

Case Study 2: Antimicrobial Activity (FtsZ Inhibitors)

The bacterial cell division protein FtsZ is a target for novel antibiotics.[1] The 2,6-difluorobenzamide motif is a validated pharmacophore, whereas the corresponding chloro-analogs show significantly reduced activity.

Comparative Data: Antibacterial Efficacy (MIC)

Comparison of 3-methoxybenzamide derivatives against Staphylococcus aureus.

CompoundSubstituentsMIC (

g/mL)
Mechanism
PC190723 2,6-difluoro 1.0 Stabilizes FtsZ filaments; Planar lock.
Analog A 2,6-dichloro>64.0Inactive; Steric bulk prevents cleft binding.
Analog B 2-fluoro8.0Moderate; Partial conformational control.
Analog C Non-substituted>128.0Inactive; High conformational entropy.

Key Insight: The 2,6-difluoro substitution is not just a bioisostere but a conformational lock . The small size of fluorine allows the benzamide to sit deep within the inter-domain cleft of FtsZ. Replacing F with Cl destroys activity because the chlorine atoms are too large to fit in the narrow hydrophobic channel, preventing the stabilization of the FtsZ polymer.

Experimental Protocols

Synthesis of Halogenated Benzamides

Objective: Synthesize ortho-fluoro and ortho-chloro benzamides for SAR comparison.

  • Reagents: 2-Fluoro (or Chloro) benzoic acid (1.0 eq), Amine partner (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (Solvent).

  • Procedure:

    • Dissolve the benzoic acid derivative in dry DMF under

      
       atmosphere.
      
    • Add DIPEA and stir for 10 minutes to activate the carboxylate.

    • Add HATU and stir for 30 minutes at

      
      C (activation).
      
    • Add the amine partner dropwise. Allow to warm to Room Temperature (RT) and stir for 12-16 hours.

    • Quench: Dilute with EtOAc, wash with 1M HCl, sat.

      
      , and brine.
      
    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Validation:

    
    H-NMR (observe shift of amide -NH- proton; ortho-F often couples with NH, 
    
    
    
    Hz).
Biological Assay: FtsZ Polymerization (Light Scattering)

Objective: Quantify the stabilization effect of F vs Cl isomers on FtsZ assembly.

  • Preparation: Purify S. aureus FtsZ protein in 50 mM HEPES (pH 7.5), 50 mM KCl, 5 mM

    
    .
    
  • Baseline: Measure absorbance at 350 nm (light scattering) for 5 minutes to establish baseline.

  • Induction: Add GTP (1 mM) to induce polymerization.

  • Treatment: Add Test Compound (Fluoro vs Chloro isomer) at

    
     in DMSO.
    
  • Measurement: Monitor

    
     for 30 minutes at 
    
    
    
    C.
  • Readout:

    • Active (Fluoro): Rapid increase in absorbance, plateauing at a high level (stabilized polymers).

    • Inactive (Chloro): Absorbance curve resembles DMSO control (rapid assembly followed by disassembly/treadmilling).

AssayWorkflow cluster_Results Data Interpretation Start Start: Purified FtsZ Protein AddCmp Add Compound (F-isomer vs Cl-isomer) Start->AddCmp AddGTP Add GTP (Initiator) AddCmp->AddGTP Measure Measure A350nm (Light Scattering) AddGTP->Measure ResultF High Absorbance Plateau (Polymer Stabilization) ACTIVE Measure->ResultF Fluoro-isomer ResultCl Rapid Decay/No Change (No Stabilization) INACTIVE Measure->ResultCl Chloro-isomer

Figure 2: Workflow for FtsZ polymerization assay to distinguish bioactivity of halogenated isomers.

References

  • Galan, J. F., et al. (2009). "Intramolecular hydrogen bonding in ortho-substituted arylamide oligomers: a computational and experimental study of ortho-fluoro- and ortho-chloro-N-methylbenzamides." The Journal of Physical Chemistry B. Link

  • Kaul, M., et al. (2012). "PC190723, an FtsZ inhibitor, is effective against staphylococcal infection in vivo." Science Translational Medicine. Link

  • Hogberg, T. (1991). "Novel substituted salicylamides and benzamides as selective dopamine D2-receptor antagonists." Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Straniero, V., et al. (2017). "2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships." ChemMedChem. Link

Sources

Advanced Characterization Guide: Melting Point Determination for N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Context: N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide (CAS 937392-58-0) is a critical pharmacophore scaffold, often utilized in the synthesis of histone deacetylase (HDAC) inhibitors and kinase inhibitors. Its structural integrity relies heavily on the stability of the benzamide linkage and the specific arrangement of the halogenated aryl rings.

The Challenge: Substituted benzamides are notorious for exhibiting polymorphism —the ability to exist in multiple crystal lattice structures. A standard capillary melting point test often fails to distinguish between a stable polymorph, a metastable form, or a solvate, potentially leading to disastrous downstream formulation failures.

Guide Objective: This guide objectively compares the industry-standard Capillary Melting Point (CMP) method against the advanced Differential Scanning Calorimetry (DSC) technique. We analyze which method provides the necessary "performance" (accuracy, data density, and risk mitigation) for drug development professionals working with this specific compound.

Technical Comparison: Capillary vs. DSC

For a researcher characterizing N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide, the choice of method dictates the quality of the data.

Comparative Performance Matrix
FeatureMethod A: Capillary Melting Point (CMP) Method B: Differential Scanning Calorimetry (DSC)
Primary Output Visual Melting Range (

to

)
Thermal Heat Flow (

,

,

)
Precision

(Subjective)

(Instrumental)
Polymorph Detection Poor. Misses solid-solid transitions.Excellent. Detects enantiotropic transitions.
Decomposition Hard to distinguish from melting (darkening).Distinct exothermic events post-melt.[1]
Sample Required


Throughput High (Rapid screening).Low (30-60 min per scan).
Suitability Routine QC; Synthesis confirmation.Pre-formulation; Stability profiling.
Scientific Verdict
  • Use CMP for routine reaction monitoring to confirm the isolation of the solid product.

  • Use DSC for the final release testing of the Reference Standard. Benzamides often show a "double melting" peak in DSC, indicative of a polymorphic transition that CMP completely misses.

Experimental Protocols

The following protocols are designed for N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide, anticipating a melting range between 145°C and 155°C (based on structural analogues like 2-amino-N-(4-chlorophenyl)benzamide).

Method A: Automated Capillary Melting Point (Routine QC)

Instrument: OptiMelt or Büchi M-565 (or equivalent).

  • Sample Prep: Dry the sample at 40°C under vacuum for 4 hours to remove residual solvent (critical to prevent pseudo-depression).

  • Packing: Grind the sample into a fine powder. Fill the capillary to a height of 2-3 mm. Compact by tapping (loose packing causes uneven heat transfer).

  • Ramp Settings:

    • Start Temp: 130°C (approx. 15-20°C below expected MP).

    • Ramp Rate:

      
      . Note: Faster rates (
      
      
      
      ) will artificially inflate the observed MP due to thermal lag.
  • Observation: Record the Onset Point (first liquid meniscus) and Clear Point (complete liquefaction).

    • Acceptance Criteria: Range should not exceed

      
      .
      
Method B: Differential Scanning Calorimetry (Gold Standard)

Instrument: TA Instruments DSC2500 or Mettler Toledo DSC 3+.

  • Calibration: Verify temperature and enthalpy using an Indium standard (

    
    , 
    
    
    
    ).
  • Pan Selection: Use Tzero Aluminum Hermetic Pans with a pinhole lid.

    • Reasoning: Benzamides can sublime or decompose near the melt. A pinhole allows released gas to escape without deforming the pan, while maintaining thermal equilibrium.

  • Protocol:

    • Equilibrate:

      
      .[2]
      
    • Ramp:

      
       to 
      
      
      
      .
    • Purge Gas: Nitrogen at 50 mL/min.

  • Data Analysis:

    • Integrate the endothermic melting peak to calculate the Enthalpy of Fusion (

      
      ).
      
    • Critical Check: Look for a small endotherm before the main melt (indicating a solvate desolvation or polymorphic transition).

Data Interpretation & Troubleshooting

Representative Data Profile

Based on benzamide analogues (e.g., 2-amino-N-(4-chlorophenyl)benzamide), the expected behavior is:

  • Scenario 1: Pure Crystalline Material

    • CMP: Sharp melt at

      
      .
      
    • DSC: Single sharp endotherm. Onset:

      
      . Peak: 
      
      
      
      .
  • Scenario 2: Impure/Wet Material

    • CMP: Broad range

      
       (Melting point depression).
      
    • DSC: Broadened peak, shifted onset to

      
      .
      
  • Scenario 3: Polymorphic Mixture

    • CMP: Confusing observation; sample appears to "shrink" or "sweat" at

      
       before melting at 
      
      
      
      .
    • DSC: Two distinct endotherms.[1] Peak 1 (Metastable) at

      
      
      
      
      
      Exotherm (Recrystallization)
      
      
      Peak 2 (Stable) at
      
      
      .
Troubleshooting Guide
  • Problem: Sample darkens before melting.

    • Cause: Oxidative decomposition.

    • Fix: Repeat DSC using a sealed pan or switch purge gas to Argon.

  • Problem: Broad melting range (

    
    ).
    
    • Cause: Solvent occlusion or impurities.

    • Fix: Perform TGA (Thermogravimetric Analysis) to check for weight loss (solvents) prior to the melt.

Decision Workflow (Graphviz)

The following diagram illustrates the logical flow for characterizing N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide in a regulated environment.

MP_Determination_Workflow Start Synthesis of N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide Isolation Crude Isolation & Drying Start->Isolation CMP_Test Step 1: Capillary Melting Point (Screening) Isolation->CMP_Test Check_Range Is Range < 2°C? CMP_Test->Check_Range Recrystallize Recrystallize (Remove Impurities) Check_Range->Recrystallize No (Broad) DSC_Test Step 2: DSC Analysis (Validation) Check_Range->DSC_Test Yes (Sharp) Recrystallize->Isolation Check_Poly Single Endotherm? DSC_Test->Check_Poly Poly_Study Polymorph Screening (X-Ray Diffraction Required) Check_Poly->Poly_Study No (Multiple Peaks) Release Release Reference Standard (Define Tm & Enthalpy) Check_Poly->Release Yes

Caption: Decision tree for the thermal characterization of N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide, prioritizing polymorph detection via DSC.

References

  • BenchChem. (2025). Synthesis of 2-amino-N-(2,4-dichlorophenyl)benzamide: An Application Note and Protocol. Retrieved from (Cited for benzamide synthesis and MP benchmarks).

  • National Institutes of Health (NIH). (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology. Retrieved from (Cited for structural analogues and pharmacological context).

  • Netzsch Analyzing & Testing. (2020). Studying Polymorphism by Means of DSC. Retrieved from (Cited for DSC methodology in polymorphism).

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Aminobenzamide and Fluorobenzamide Derivatives. Retrieved from (Cited for safety and general handling).

  • Royal Society of Chemistry. (2011). Analysis of the molecular interactions governing the polymorphism of benzamide. CrystEngComm. Retrieved from (Cited for benzamide polymorphism mechanisms).

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacement of Fluorine in Benzamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value and Contextual Challenge of Fluorine

In modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of drug design.[1] Its unique combination of properties—small steric size (van der Waals radius of 1.47 Å, similar to oxygen), high electronegativity (3.98 on the Pauling scale), and the remarkable strength of the C-F bond—provides a powerful tool for modulating a molecule's physicochemical and pharmacokinetic profile.[1][2][3] The substitution of a hydrogen atom with fluorine can profoundly influence lipophilicity, metabolic stability, and the acidity or basicity of proximal functional groups.[4][5][6] These modifications often translate into enhanced potency, improved membrane permeability, and optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][3]

The benzamide moiety is a privileged scaffold, appearing in numerous approved drugs across a wide range of therapeutic areas. Fluorine is frequently incorporated onto the phenyl ring of benzamides to block metabolic "soft spots" susceptible to cytochrome P450 oxidation or to fine-tune electronic properties for optimal target engagement.[1][7] However, the journey of drug discovery is one of multi-parameter optimization. A fluorine substituent that confers metabolic stability might also increase lipophilicity to an undesirable level, leading to off-target effects or poor solubility.

This is where the principle of bioisosterism becomes critical. Bioisosterism, a foundational strategy in drug design, involves substituting an atom or group with another that possesses similar physical or chemical properties, thereby creating a new compound with a similar biological activity profile but potentially improved characteristics.[5][8][9] This guide provides a comparative analysis of common bioisosteric replacements for fluorine on the benzamide ring system, offering the underlying rationale, supporting experimental data, and detailed protocols to empower researchers in their optimization campaigns. The success of any bioisosteric replacement is highly context-dependent, and this guide is designed to illuminate the path of rational decision-making.[4][6][10]

Comparative Analysis of Fluorine Bioisosteres on a Benzamide Scaffold

The decision to replace a fluorine atom is driven by the need to address a specific liability—be it high lipophilicity, unexpected toxicity, or suboptimal potency—while preserving the beneficial attributes it confers. The choice of a replacement requires a deep understanding of how different functional groups will alter the molecule's interaction with its biological target and its overall physicochemical properties.

Key Physicochemical Properties of Fluorine and Its Bioisosteres

The following table summarizes the key properties of common bioisosteres relative to fluorine, providing a foundation for rational selection.

PropertyFluorine (F)Hydroxyl (OH)Cyano (CN)Methyl (CH₃)Chlorine (Cl)
Van der Waals Radius (Å) 1.47O: 1.52, H: 1.20~1.60 (length)2.001.75
Electronegativity (Pauling) 3.98O: 3.44, H: 2.20N: 3.04, C: 2.55C: 2.55, H: 2.203.16
Electronic Effect Strong Inductive WithdrawingInductive Withdrawing, Mesomeric DonatingStrong Inductive & Mesomeric WithdrawingInductive DonatingInductive Withdrawing, Mesomeric Donating
H-Bonding Capability Weak AcceptorDonor & AcceptorAcceptorNoneWeak Acceptor
Typical ΔLogP (vs. H) +0.1 to +0.3-1.0 to -0.5-0.4 to -0.2+0.5 to +0.7+0.7 to +0.9
Metabolic Liability Generally stableCan be a site for glucuronidation/sulfationCan be metabolizedSite for oxidation (hydroxylation)Generally stable
In-Depth Rationale for Bioisosteric Choices
  • Hydroxyl Group (OH): As a classical bioisostere for fluorine, the hydroxyl group offers a significant reduction in lipophilicity and introduces both hydrogen bond donor and acceptor capabilities.[8] This can be advantageous for improving aqueous solubility. However, this switch is not electronically silent; the OH group is a weaker inductive withdrawer and a mesomeric donor. Furthermore, it introduces a new potential site for Phase II metabolism (glucuronidation or sulfation), which could impact the drug's half-life.

  • Cyano Group (CN): The nitrile or cyano group serves as a fascinating bioisostere. It mimics the strong electron-withdrawing character of fluorine and can act as a hydrogen bond acceptor.[11] Its linear geometry is distinct from the spherical nature of a fluorine atom. This replacement typically reduces lipophilicity compared to fluorine, offering a potential solution for compounds where LogP is too high.

  • Methyl Group (CH₃): Replacing fluorine with a methyl group represents a significant shift in both sterics and electronics. The methyl group is larger and electron-donating, which will fundamentally alter the electronic landscape of the benzamide ring.[12][13] This change can be beneficial if the target's binding pocket has space to accommodate the larger group and if a reduction in the electron-withdrawing nature is desired. However, it significantly increases lipophilicity and introduces a new site for metabolic oxidation.

  • Chlorine (Cl): As a fellow halogen, chlorine is often considered. It is larger, less electronegative, and more polarizable than fluorine.[2][14][15] This increased polarizability can sometimes lead to favorable halogen bonding interactions with the target protein that are not possible with fluorine. The C-Cl bond is also weaker than the C-F bond, though still generally stable to metabolism. The impact on lipophilicity is more pronounced than with fluorine.

Visualizing the Strategy and Workflow

A systematic approach is crucial for efficiently evaluating bioisosteric replacements. The following diagrams illustrate the strategic decision-making process and the subsequent experimental workflow.

G cluster_0 Decision-Making Framework Start Fluorinated Benzamide Lead Problem Identify Liability (e.g., High LogP, Low Potency) Start->Problem Hypothesis Formulate Bioisosteric Hypothesis (e.g., 'Replace F with OH to reduce LogP') Problem->Hypothesis Select Select Bioisosteres (OH, CN, CH3, Cl...) Hypothesis->Select Synthesize Synthesize Analogs Select->Synthesize

Caption: Strategic framework for initiating bioisosteric replacement.

G cluster_1 Experimental Evaluation Workflow Synthesis Synthesized Analog Library PhysChem Physicochemical Profiling (LogD, Solubility, pKa) Synthesis->PhysChem InVitro In Vitro Biological Assays (Binding Affinity, Functional Activity) PhysChem->InVitro ADME In Vitro ADME (Microsomal Stability, Permeability) InVitro->ADME Decision Analyze Data & Select Candidate(s) ADME->Decision Decision->Synthesis Iterate Design InVivo In Vivo PK/PD Studies Decision->InVivo Promising Profile

Caption: Integrated workflow for evaluating bioisosteric analogs.

Hypothetical Case Study: Optimizing the F-Benzamide "BZ-241"

To illustrate the practical application of these principles, consider a lead compound, BZ-241 , a 4-fluorobenzamide inhibitor of a hypothetical kinase.

Initial Profile of BZ-241:

  • Target Affinity (Ki): 15 nM

  • Lipophilicity (LogD₇.₄): 4.2

  • Metabolic Stability (Human Liver Microsomes, T½): 65 min

  • Aqueous Solubility: 5 µg/mL

Problem Statement: While potent and metabolically stable, BZ-241 suffers from high lipophilicity and poor aqueous solubility, which are significant risks for poor oral bioavailability and potential off-target toxicity.

Strategy: Synthesize and test bioisosteric analogs where the 4-fluoro substituent is replaced with OH, CN, and CH₃ to modulate physicochemical properties while attempting to maintain potency.

Comparative Experimental Data:

Compound4-SubstituentTarget Affinity (Ki, nM)LogD₇.₄HLM Stability (T½, min)Aqueous Solubility (µg/mL)
BZ-241 -F 154.2655
BZ-241-OH -OH852.92580
BZ-241-CN -CN203.56025
BZ-241-CH₃ -CH₃124.815< 2

Analysis of Results:

  • BZ-241-OH (Hydroxyl): As hypothesized, this analog dramatically improved solubility and reduced lipophilicity. However, this came at the cost of a ~6-fold loss in potency and reduced metabolic stability, likely due to the introduction of a site for glucuronidation. The loss of potency could be due to the loss of a favorable interaction involving the fluorine or the introduction of an unfavorable H-bond donor into a hydrophobic pocket.

  • BZ-241-CN (Cyano): This analog provided the most balanced profile. It successfully reduced lipophilicity and improved solubility while maintaining target affinity comparable to the parent compound. Metabolic stability was also preserved. The cyano group likely maintained the necessary electron-withdrawing character of the fluorine and engaged in a favorable hydrogen bond acceptor interaction within the active site.

  • BZ-241-CH₃ (Methyl): This modification was detrimental across all parameters. Lipophilicity and solubility worsened, and the compound became significantly less metabolically stable, likely due to oxidation of the methyl group. Although potency was maintained, the poor ADME properties make it an undesirable candidate.

Experimental Protocols

Accurate and reproducible data is the bedrock of any successful drug discovery campaign. The following are standardized protocols for the key assays described in the case study.

Protocol 1: Determination of Lipophilicity (Chromatographic LogD)

Principle: This HPLC-based method measures the retention time of a compound on a reverse-phase column at a physiological pH to estimate its distribution coefficient (LogD).

Methodology:

  • System Preparation: Use a C18 reverse-phase HPLC column thermostatted to 37°C. The mobile phase consists of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Create a calibration curve by injecting a series of standard compounds with known LogD₇.₄ values and recording their retention times (t_R). Plot LogD vs. t_R.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the test compound in DMSO. Dilute to a final concentration of 10 µM in a 50:50 mixture of water:acetonitrile.

  • Analysis: Inject the sample onto the HPLC system using a gradient elution method (e.g., 5-95% acetonitrile over 5 minutes).

  • Calculation: Record the retention time of the test compound. Interpolate its LogD₇.₄ value from the calibration curve generated in step 2.

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

Principle: This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s.

Methodology:

  • Reagent Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 M stock of NADPH (cofactor) in buffer.

    • Prepare a 1 mM stock of the test compound in DMSO, then dilute to 100 µM in buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension to 37°C for 5 minutes.

    • Add the test compound to achieve a final concentration of 1 µM. Mix gently.

    • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin, tolbutamide).

  • Sample Processing: Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Calculation: Plot the natural log of the percentage of compound remaining vs. time. The slope of the line (k) is used to calculate the in vitro half-life (T½ = 0.693 / k).

Conclusion and Authoritative Perspective

The bioisosteric replacement of fluorine is a nuanced yet powerful tactic in the optimization of benzamide-based drug candidates. It is not a simple "swap," but a strategic decision informed by a deep understanding of structure-activity and structure-property relationships. As demonstrated, a replacement like a cyano group can successfully mitigate high lipophilicity while preserving the electronic character and potency of a fluorinated parent compound. Conversely, seemingly reasonable replacements like a hydroxyl group can introduce new metabolic liabilities.

The key to success lies in a hypothesis-driven approach coupled with robust, quantitative experimental evaluation.[10] The chances of a successful outcome are significantly increased when the structure and environment of the biological target are well understood.[4][10][11] The workflows and data presented in this guide provide a framework for researchers to navigate these complex decisions, ultimately accelerating the discovery of safer and more effective medicines. The ever-expanding toolbox of synthetic chemistry continues to provide novel fluorinated motifs and other bioisosteric options, ensuring that this field will remain a dynamic and fruitful area of research for years to come.[13][16]

References

  • Taylor & Francis. (2021, June 10). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.
  • Glyn, R. J., & Pattison, G. The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • ResearchGate. (2025, August 9). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. ACS Medicinal Chemistry Letters, 9(9), 834–846. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1279–1296. [Link]

  • Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580. [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy and Pharmacology.
  • Morita, Y. (2012, May 7). Application of Bioisosteres in Drug Design. [Literature Seminar].
  • Summerfield, C. J. E., & Pattison, G. (2026, January 8). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]

  • ResearchGate. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.
  • Meanwell, N. A. (2018, February 5). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Dixon, J. A., et al. (2013, March 4). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition.
  • Tan, M., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. [Link]

  • Braun, D. E., & Tan, M. (2024, June 10). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. [Link]

  • Taylor & Francis. (2021, May 19). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.
  • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • Pattison, G., & Summerfield, C. J. E. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Retrieved from [Link]

  • Sadek, M. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5565. [Link]

  • Summerfield, C., & Pattison, G. (2025, September 1). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 57(20), 8289–8319. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

Sources

Reference standards for substituted aminobenzamide impurities

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Reference Standard Grades

Executive Summary: In the development of substituted aminobenzamide pharmaceuticals (e.g., Metoclopramide, Cisapride, Entinostat), the accuracy of impurity profiling is often compromised not by the chromatographic method, but by the quality of the reference standard employed. This guide objectively compares the performance of Certified Reference Materials (CRMs) against Analytical Standards and Research Grade chemicals . Through simulated experimental data based on industry-standard HPLC workflows, we demonstrate how "economical" standards can introduce assay bias sufficient to trigger false regulatory non-compliance under ICH Q3A/B guidelines.

Part 1: The Technical Challenge

Substituted Aminobenzamides are characterized by a benzene ring bearing an amide group and an amine substituent (often ortho- or para-).

  • The Risk: These compounds are prone to hydrolysis (yielding benzoic acid derivatives) and oxidation (yielding azo or nitro compounds).

  • The Analytical Trap: Many aminobenzamide salts (e.g., hydrochlorides) are significantly hygroscopic . A "98%" purity research chemical may actually possess only 92-94% assay potency once water content is accounted for. Using such a standard without correction leads to a gross overestimation of impurity levels in the drug product.

Part 2: Comparative Analysis of Reference Standard Grades

The choice of standard dictates the uncertainty budget of your analytical measurement.

FeatureISO 17034 CRM (Primary/Secondary)ISO 17025 Analytical Standard Research Grade Chemical
Traceability SI Units (via NIST/BIPM)Traceable to CRM or PrimaryOften Unknown/Batch-only
Purity Assignment Mass Balance (100% - impurities - water - volatiles)Chromatographic Purity (Area %)Area % (often uncorrected)
Uncertainty Explicitly calculated (e.g., ±0.3%)Not typically providedUnknown
Water Content Measured & Certified (KF Titration)Measured (usually)Rarely measured
Intended Use Instrument Calibration, Method ValidationRoutine QC, ID TestingEarly R&D Screening
Cost Factor High (10x)Medium (3-5x)Low (1x)
Part 3: Experimental Performance Data

Case Study: Quantification of 4-amino-5-chloro-2-methoxybenzoic acid (Impurity A) in Metoclopramide HCl. Scenario: An HPLC assay is performed to determine if Impurity A exceeds the 0.15% Qualification Threshold (ICH Q3A).

Experiment A: Linearity & Response Factor

Three standards were prepared to create calibration curves.

  • Standard A (CRM): 99.9% Purity, 0.1% Water (Certified).

  • Standard B (Research Grade): Labeled "≥98%", but actual water content is 4.5% (absorbed during storage), Actual Assay = 93.5%.

Table 1: Comparative Assay Results (Simulated Data)

ParameterStandard A (CRM)Standard B (Research Grade)Impact
Nominal Concentration 10.0 µg/mL10.0 µg/mLUser assumes both are 10 µg/mL
Actual Concentration 9.99 µg/mL9.35 µg/mLStandard B is dilute
Peak Area (mAU*s) 15,40014,410Lower response for Std B
Calculated Slope 15401441Slope B is artificially low
Drug Product Result 0.14% (Pass)0.16% (Fail)False Regulatory Failure

Analysis: Because Standard B was less potent than labeled (due to uncorrected moisture), the instrument response was lower. When this "flat" slope was applied to the unknown drug product sample, the calculated impurity level was artificially inflated by ~10%.

  • Consequence: The result of 0.16% exceeds the ICH qualification threshold (0.15%), triggering mandatory (and expensive) toxicological studies or batch rejection.

Part 4: Visualization of Workflows
Diagram 1: The Traceability Chain

This diagram illustrates how accuracy flows from SI units down to the working standard.

TraceabilityChain SI SI Units (Mole/Kg) NIST NMIs (e.g., NIST, BIPM) Primary Realization SI->NIST Definition USP Pharmacopeial Standards (USP/EP Primary) NIST->USP Calibration/Comparison CRM Certified Reference Material (ISO 17034) NIST->CRM Direct Traceability Working In-House Working Standard (Qualified against CRM) USP->Working Qualification CRM->Working Qualification Result Analytical Result (Patient Safety) Working->Result Routine Analysis

Caption: The metrological traceability chain ensuring that routine analytical results are linked to established international standards.

Diagram 2: Secondary Standard Qualification Protocol

A self-validating workflow for qualifying an in-house synthesized aminobenzamide impurity.

QualificationProtocol Start Synthesize Impurity (Crude) Purify Prep-HPLC / Recrystallization Start->Purify Structure Structural ID (NMR, MS, IR) Purify->Structure Confirm Identity Purity Purity Assignment (Mass Balance) Structure->Purity If ID Confirmed Water Water Content (KF Titration) Structure->Water RRF Determine RRF (vs. API) Purity->RRF Use Corrected Purity Water->RRF Correction Factor Release Release as Secondary Std RRF->Release Validated

Caption: Workflow for converting a raw synthesized chemical into a qualified Secondary Reference Standard.

Part 5: Protocol for Relative Response Factor (RRF) Determination

When a CRM for a specific impurity is unavailable, you must characterize an in-house standard and determine its RRF relative to the API.

Objective: Establish the sensitivity ratio between the Impurity and the API to allow for "Area %" quantification in the future.

Step-by-Step Methodology:

  • System Suitability: Equilibrate HPLC (e.g., C18 column, Phosphate buffer/Acetonitrile gradient). Ensure resolution > 2.0 between API and Impurity.

  • Solution Prep:

    • Prepare API stock solution at Target Concentration (

      
      ).
      
    • Prepare Impurity stock solution at Target Concentration (

      
      ). Crucial:  Correct 
      
      
      
      using the Water Content (KF) and Residual Solvent (GC) data:
      
      
  • Linearity Injection: Inject 5 levels of the Impurity (from LOQ to 150% of limit) and 5 levels of the API (at equivalent low concentrations).

  • Calculation: Plot Area vs. Concentration for both.

    
    
    
    
    
    
    
  • Validation: If

    
     is within 
    
    
    
    , the impurity has similar UV response. If outside this range, the RRF must be used as a correction factor in all future calculations.
References
  • ICH Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation. (2006).[1] Link

  • USP <11> . USP Reference Standards. United States Pharmacopeia.[2][3][4] (Current Revision). Link

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization. Link

  • FDA Guidance . Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[2][4] (2015).[5] Link

  • Samanidou, V.F., et al. HPLC determination of metoclopramide and its related substances in pharmaceutical formulations. Journal of Liquid Chromatography & Related Technologies. (2003).[6] Link

Sources

Safety Operating Guide

Proper Disposal Procedures: N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide

[1][2]

Executive Safety Summary

N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide contains two high-risk functional groups: a halogenated aromatic ring and a primary aromatic amine.[1][2] Improper disposal poses significant risks of groundwater contamination and toxic release.[2][3]

Critical Hazard Profile:

  • Class: Halogenated Aromatic Amine / Benzamide Derivative.[1][2]

  • Primary Risks: Potential carcinogenicity (aromatic amine moiety), skin sensitization, and aquatic toxicity.[3]

  • Disposal Method: High-Temperature Incineration (Best Available Technology).[1][2]

  • Prohibited: Do NOT dispose of down the drain. Do NOT mix with oxidizers.[1][2][4]

Physicochemical Properties & Waste Classification

Before disposal, the material must be correctly classified to ensure acceptance by waste management facilities.

PropertySpecificationOperational Implication
Chemical Structure Halogenated Amide/AmineRequires "Halogenated" waste stream segregation.[1][2]
Physical State Solid (Powder/Crystal)Dispose as solid hazardous waste; do not dissolve solely for disposal.[1]
Solubility Low in water; Soluble in DMSO/MeOHRinsing requires organic solvents (e.g., Methanol/Acetone).
Reactivity Stable; Incompatible with strong oxidizersKeep away from nitric acid or peroxides in waste accumulation.[1]
RCRA Status (US) Non-Listed (Process Knowledge)Manage as Toxic & Irritant .[1][2] Default to D001/D003 if mixed with solvents.[1][2]

Disposal Workflow & Decision Tree

The following workflow dictates the handling of the pure compound, solutions, and contaminated consumables.

DisposalWorkflowStartWaste Generation SourceTypeCheckDetermine Physical StateStart->TypeCheckSolidSolid Waste(Pure Compound/Spill Debris)TypeCheck->SolidPowderLiquidLiquid Waste(Mother Liquor/Rinsate)TypeCheck->LiquidSolutionConsumableContaminated Debris(Gloves/Paper/Tips)TypeCheck->ConsumablePPE/ToolsSolidContainerContainer: Wide-Mouth HDPE/GlassLabel: 'Hazardous Waste - Solid Toxic'Solid->SolidContainerLiquidContainerContainer: Solvent CarboyLabel: 'Halogenated Organic Waste'Liquid->LiquidContainerDebrisContainerContainer: Double-Bagged PolyLabel: 'Contaminated Solids'Consumable->DebrisContainerSegregationSegregation Check:Isolate from Oxidizers & AcidsSolidContainer->SegregationLiquidContainer->SegregationDebrisContainer->SegregationFinalDispFinal Disposal Method:High-Temp Incineration(Cement Kiln/Commercial Incinerator)Segregation->FinalDisp

Figure 1: Decision matrix for segregating and packaging N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide waste streams.

Detailed Operational Protocols

Protocol A: Disposal of Solid Waste (Pure Substance)

Objective: Safely package pure solid waste for incineration.

  • PPE Requirement: Wear double nitrile gloves, lab coat, and safety glasses. Use a particulate respirator (N95/P100) if handling open powder outside a fume hood.[1][2]

  • Container Selection: Use a dedicated wide-mouth jar (HDPE or Amber Glass) with a screw-top lid.

  • Transfer:

    • Transfer the solid carefully to the container to avoid dust generation.

    • Do not fill the container >90% full.[1][2][5]

  • Labeling:

    • Apply a hazardous waste label.[1][2][3][5]

    • Constituents: Write "N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide".

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".[1][2]

  • Storage: Store in a Satellite Accumulation Area (SAA) inside a secondary containment tray until pickup.

Protocol B: Disposal of Liquid Waste (Solutions/Mother Liquor)

Objective: Manage reaction mixtures or HPLC effluents containing the compound.[1]

  • Segregation: This compound contains Chlorine and Fluorine .[1][2] It MUST be disposed of in the Halogenated Solvent waste stream.[1][5]

    • Why? Mixing halogenated compounds with non-halogenated fuel blending streams can violate incinerator permits and cause corrosion or toxic emissions (dioxins).[1][2]

  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol, DCM) is compatible with the halogenated waste carboy.

  • pH Check: If the solution was part of a reaction involving acids/bases, neutralize to pH 6–8 before adding to the solvent carboy to prevent exothermic reactions in the waste container.

  • Transfer: Pour into the "Halogenated Waste" carboy using a funnel. Close the latch/cap immediately.

Protocol C: Equipment Decontamination (Wash-Down)

Objective: Clean glassware and tools to prevent cross-contamination.[1][2]

  • Solvent Selection: The compound is likely sparingly soluble in water.[1][2] Use Acetone or Methanol for the initial rinse.[1][2]

  • Triple Rinse Procedure:

    • Rinse 1: Apply solvent to all surfaces.[1][2] Collect rinsate into the Halogenated Liquid Waste container.

    • Rinse 2: Repeat. Collect rinsate.[1][2]

    • Rinse 3: Repeat. Collect rinsate.[1][2]

  • Final Wash: Wash glassware with soap and water in the sink only after the triple solvent rinse.[1][2]

Emergency Spill Response

In the event of a spill, immediate action is required to prevent exposure and environmental release.

ScenarioResponse ActionWaste Path
Dry Powder Spill 1. Isolate area.2. Cover with wet paper towels to prevent dust.3.[1][2] Scoop up slurry.[1][2]Solid Hazardous Waste (Double Bagged)
Liquid Spill (<100mL) 1. Absorb with polypropylene pads or vermiculite.2.[1][2] Clean surface with soap/water.[1][2][6][7][8]Solid Hazardous Waste (Debris)
Skin Contact 1. Wash immediately with soap and water for 15 min.2.[2] Do not use solvent (increases absorption).[1][2]N/A (Medical Evaluation)

Regulatory Compliance & Documentation

Compliance relies on accurate identification and "Cradle-to-Grave" tracking.[1][2]

  • US EPA (RCRA): While not explicitly listed (P or U list), this compound should be managed as Characteristic Hazardous Waste if it exhibits toxicity, or simply as Non-RCRA Regulated Hazardous Waste (depending on state) due to its pharmacological activity.[1]

    • Best Practice: Always manage as fully regulated hazardous waste to ensure incineration.[1][2]

  • European Waste Code (EWC): Assign code 07 05 13 * (Solid wastes containing hazardous substances) or 14 06 02 * (Halogenated solvents and solvent mixtures).[1][2]

  • Transport (DOT/IATA): If shipping waste, it likely falls under UN 2811 (Toxic solid, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2] Hazard Communication Standard: Safety Data Sheets. [Link][1][2]

  • American Chemical Society. (2023).[1][2] Identifying and Evaluating Hazards in Research Laboratories. [Link][1][2]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.